2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Description
Properties
Molecular Formula |
C9H5BrF3N |
|---|---|
Molecular Weight |
264.04 g/mol |
IUPAC Name |
2-[5-bromo-2-(trifluoromethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C9H5BrF3N/c10-7-1-2-8(9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2 |
InChI Key |
RCNYKMLUSKEPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC#N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
The following technical guide details the chemical profile, synthesis, and application of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile (CAS 1214372-45-8).
A Bifunctional Scaffold for Medicinal Chemistry and Agrochemical Development
HExecutive Summary
2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is a specialized bifunctional building block used primarily in the synthesis of pharmacophores targeting G-protein coupled receptors (GPCRs) and kinases. Its structural value lies in its orthogonal reactivity :
-
The Aryl Bromide (C-5): A handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core.
-
The Acetonitrile (C-1): A versatile electrophile/nucleophile precursor for heterocycle formation (isoquinolines, indoles) or reduction to phenethylamines.
-
The Trifluoromethyl Group (C-2): Provides metabolic stability and lipophilicity, leveraging the "ortho-effect" to conformationally lock downstream intermediates.
This guide outlines the critical handling, synthetic pathways, and validation protocols required to utilize this compound effectively in drug discovery campaigns.
Chemical Profile & Reactivity Analysis
Structural Electronics
The compound features a 1,2,5-substitution pattern on the benzene ring.
-
Electronic Push-Pull: Both the -CF
(position 2) and -Br (position 5) are electron-withdrawing groups (EWG). This makes the methylene protons ( -protons) of the acetonitrile group highly acidic ( in DMSO), facilitating easy deprotonation by weak bases (e.g., K CO , Cs CO ). -
Steric Environment: The bulky -CF
group at the ortho position creates significant steric hindrance around the acetonitrile arm. This impacts nucleophilic attacks at the nitrile carbon, often requiring elevated temperatures or Lewis acid catalysis compared to non-fluorinated analogs.
Physical Properties (Typical for Class)
-
State: Solid or low-melting solid (Analogue inference).
-
Solubility: Soluble in DCM, THF, Ethyl Acetate, DMSO. Sparingly soluble in water.
-
Stability: Stable under standard conditions; however, the nitrile is susceptible to hydrolysis under strongly acidic/basic aqueous conditions.
Synthetic Pathways & Workflow
The synthesis and utilization of CAS 1214372-45-8 generally follow two vectors: Upstream Synthesis (how to make it) and Downstream Application (how to use it).
Pathway Visualization (DOT)
Figure 1: Synthetic workflow from toluene precursor to target and downstream diversification.
Experimental Protocols
Synthesis of the Nitrile (Cyanation Step)
Context: This step converts the benzyl bromide intermediate to the target nitrile. Safety:Cyanide Hazard. All operations must be performed in a well-ventilated fume hood.
Reagents:
-
Precursor: 5-Bromo-2-(trifluoromethyl)benzyl bromide (1.0 equiv)
-
Reagent: Sodium Cyanide (NaCN) (1.2 equiv)
-
Solvent: DMSO or EtOH/H
O (3:1) -
Temperature: 40–60 °C
Step-by-Step Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl bromide intermediate in DMSO (0.5 M concentration). Note: DMSO accelerates S
2 reactions significantly compared to alcohols. -
Addition: Cautiously add powdered NaCN (1.2 equiv). Caution: Exothermic.[1]
-
Reaction: Heat the mixture to 50 °C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The benzyl bromide peak should disappear.
-
Quench: Cool to room temperature. Pour the reaction mixture into a saturated NaHCO
solution (to neutralize any potential HCN evolution). -
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO.
-
Purification: Dry over Na
SO , concentrate, and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Application: Suzuki-Miyaura Cross-Coupling
Context: Utilizing the aryl bromide handle to attach a heteroaryl group.
Reagents:
-
Substrate: CAS 1214372-45-8 (1.0 equiv)[2]
-
Boronic Acid: Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 equiv) -
Base: K
CO (2.0 equiv, 2M aqueous) -
Solvent: 1,4-Dioxane
Protocol:
-
Degassing: Charge a microwave vial with the substrate, boronic acid, and base. Add Dioxane. Sparge with Nitrogen for 5 minutes.
-
Catalyst Addition: Add the Pd catalyst quickly and seal the vial.
-
Heating: Heat to 90 °C for 2–4 hours (or 100 °C for 30 min in microwave).
-
Workup: Filter through a Celite pad, dilute with EtOAc, and wash with water.
-
Outcome: Yields the biaryl acetonitrile, retaining the CF
and nitrile groups for further elaboration.
Medicinal Chemistry Applications
The "Ortho-Effect" in Drug Design
The 2-trifluoromethyl group is not merely a lipophilic decoration. It exerts a profound ortho-effect , twisting the acetonitrile side chain out of planarity with the phenyl ring.
-
Conformational Locking: This restricts the rotation of the side chain, potentially lowering the entropic penalty upon binding to a protein active site.
-
Metabolic Blocking: The CF
group blocks P450-mediated oxidation at the ortho-position, extending the half-life ( ) of the molecule.
Scaffold Access
This compound is a gateway to several privileged structures:
-
3-Trifluoromethyl-isoquinolines: Via acid-catalyzed cyclization or Friedel-Crafts type intramolecular closure.
-
Indoles: Via reduction of the nitrile to an amine, followed by Buchwald coupling (if an ortho-halo group is introduced) or via Fischer indole synthesis strategies if derivatized.
Data Summary Table: Comparative Reactivity
| Reaction Type | Site of Action | Conditions | Key Challenge |
| S | C-5 (Bromine) | Pd-catalyzed (Suzuki, Buchwald) | Oxidative addition is slower than I-analogs but faster than Cl-analogs. |
| Alkylation | Base (NaH, KHMDS) + Alkyl Halide | High acidity allows mild bases; steric bulk of CF | |
| Hydrolysis | Nitrile (CN) | NaOH/H | Requires vigorous heating due to steric shielding by ortho-CF |
Safety & Handling (E-E-A-T)
-
Cyanide Precursors: While the target is a nitrile (organic cyanide), it does not release cyanide ions freely unless subjected to strong metabolic or chemical cleavage. However, the synthesis involves NaCN. Always keep a Cyanide Antidote Kit (e.g., hydroxocobalamin) nearby during synthesis.
-
Corrosivity: Benzyl bromide precursors are potent lachrymators and skin irritants. Handle in a fume hood.
-
Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.
References
-
PubChem. (2025). 2-(5-Bromo-2-(trifluoromethyl)phenyl)acetonitrile Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. (1976). General Procedures for Alkylation of Phenylacetonitriles. Org. Syn. Coll. Vol. 6, p. 897. [Link]
-
JelSciences. (2022). Trifluoromethylated New Chemical Entities in Drug Design. Journal of Drug Design and Research. [Link]
Sources
A-Scientist's-Guide-to-Safety-Data-Sheets-for-Fluorinated-Phenylacetonitrile-Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of chemical research and drug development, a thorough understanding of the hazards associated with novel compounds is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. Fluorinated phenylacetonitrile derivatives, a class of compounds with significant potential in medicinal chemistry and materials science, present a unique combination of hazards that demand rigorous safety scrutiny. This guide provides an in-depth exploration of the Safety Data Sheet (SDS) for these compounds, offering a framework for researchers to move from regulatory compliance to a culture of proactive safety.
Introduction: The SDS as a Cornerstone of Chemical Safety
The Safety Data Sheet (SDS) is the primary document for communicating the hazards of chemical substances and mixtures. Standardized under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the SDS provides a consistent, 16-section format that details a chemical's properties, hazards, and safety precautions.[1][2][3][4][5] For researchers working with fluorinated phenylacetonitrile derivatives, the SDS is an indispensable tool for conducting risk assessments and establishing safe handling procedures. The GHS, managed by the United Nations, aims to create an internationally comprehensible system for hazard communication, enhancing the protection of human health and the environment.[6][7]
Fluorinated phenylacetonitrile derivatives are characterized by a phenyl ring, a nitrile group (-C≡N), and one or more fluorine substituents. This combination of functional groups gives rise to a specific hazard profile that must be carefully considered:
-
Nitrile Group: The primary toxicological concern with many nitriles is their potential to release cyanide in the body through metabolic processes.[8][9][10][11] Cyanide is a potent cellular toxin that can rapidly lead to severe health effects.
-
Fluorine Substituents: The presence of fluorine can significantly alter the chemical and toxicological properties of the molecule. While the carbon-fluorine bond is very strong, the overall impact on toxicity can be complex and requires careful evaluation.[12] Some fluorinated compounds are known for their persistence in the environment and potential health risks.[13][14][15]
-
Aromatic Ring: The phenyl group can influence the compound's physical properties, such as solubility and vapor pressure, which in turn affect exposure routes.
This guide will deconstruct the 16 sections of an SDS, providing specific insights relevant to fluorinated phenylacetonitrile derivatives and empowering researchers to work with these compounds safely and effectively.
Deconstructing the 16 Sections of an SDS for Fluorinated Phenylacetonitrile Derivatives
The following is a detailed breakdown of each section of the SDS, with a focus on the critical information for researchers handling fluorinated phenylacetonitrile derivatives.
Section 1: Identification
This section provides the fundamental identification of the chemical, including the product identifier, recommended use, and supplier contact information.[4] For researchers, it is crucial to ensure that the SDS corresponds exactly to the specific isomer and purity of the fluorinated phenylacetonitrile derivative being used.
Section 2: Hazard(s) Identification
This is one of the most critical sections for a laboratory researcher. It outlines the chemical's hazards and the required label elements.[4] For a typical fluorinated phenylacetonitrile, you can expect to find:
-
GHS Hazard Classification: This will likely include "Acute Toxicity" (oral, dermal, and inhalation), "Skin Irritation," "Eye Irritation," and potentially "Specific Target Organ Toxicity."
-
Pictograms: Expect to see the "Skull and Crossbones" for acute toxicity and the "Exclamation Mark" for skin/eye irritation.
-
Signal Word: "Danger" or "Warning" will be used to indicate the severity of the hazard.[2]
-
Hazard Statements (H-statements): These are standardized phrases that describe the nature of the hazard (e.g., "H301: Toxic if swallowed").
-
Precautionary Statements (P-statements): These provide recommendations on how to prevent or minimize adverse effects (e.g., "P264: Wash hands thoroughly after handling").
Section 3: Composition/Information on Ingredients
This section details the chemical ingredients of the substance or mixture.[4] For a pure fluorinated phenylacetonitrile derivative, this section should confirm the chemical identity and concentration. It is important to note any impurities that may be present, as they could have their own hazards.
Section 4: First-Aid Measures
This section provides crucial information on the immediate medical care that should be given in case of exposure.[4] Due to the potential for cyanide release, this section is of paramount importance. Key points to look for include:
-
Inhalation: Immediate removal to fresh air and administration of oxygen if necessary.
-
Skin Contact: Rapid decontamination by removing contaminated clothing and washing the affected area with copious amounts of water.
-
Eye Contact: Thorough irrigation with water for at least 15 minutes.
-
Ingestion: Immediate medical attention is critical. Specific instructions on whether to induce vomiting will be provided.
-
Note to Physician: This may include information on the use of cyanide antidotes.
Section 5: Fire-Fighting Measures
This section outlines the appropriate procedures for extinguishing a fire involving the chemical.[4] Important considerations for fluorinated phenylacetonitriles include:
-
Suitable Extinguishing Media: Typically dry chemical, carbon dioxide, or foam.
-
Specific Hazards Arising from the Chemical: Combustion may produce toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen fluoride.
-
Special Protective Equipment for Firefighters: Self-contained breathing apparatus (SCBA) and full protective clothing are essential.
Section 6: Accidental Release Measures
This section provides guidance on how to respond to a spill or release of the chemical.[4] Key elements include:
-
Personal Precautions: Wearing appropriate personal protective equipment (PPE).
-
Environmental Precautions: Preventing the chemical from entering drains and waterways.
-
Methods for Containment and Cleaning Up: Using an inert absorbent material and placing it in a sealed container for disposal.
Section 7: Handling and Storage
This section provides guidance on safe handling practices and storage conditions.[4][5] For fluorinated phenylacetonitriles, this will include:
-
Precautions for Safe Handling: Working in a well-ventilated area, preferably a chemical fume hood, and avoiding contact with skin, eyes, and clothing.[16]
-
Conditions for Safe Storage: Storing in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[17][18][19]
Section 8: Exposure Controls/Personal Protection
This section provides detailed information on how to minimize worker exposure.[4] This is a critical section for laboratory personnel and should be carefully reviewed to establish standard operating procedures.
-
Exposure Limits: Occupational Exposure Limits (OELs) such as OSHA's Permissible Exposure Limits (PELs) or ACGIH's Threshold Limit Values (TLVs) may be listed.
-
Engineering Controls: A chemical fume hood is the primary engineering control for handling these compounds.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and/or a face shield.
-
Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene). The breakthrough time of the glove material should be considered.
-
Respiratory Protection: A respirator may be required for certain operations or in the event of a spill.
-
Section 9: Physical and Chemical Properties
This section provides data on the physical and chemical characteristics of the substance.[4] This information is valuable for understanding the potential for exposure and for designing experiments.
| Property | Example Value (4-Fluorophenylacetonitrile) | Significance for Researchers |
| Appearance | Colorless to light yellow liquid | Visual identification. |
| Odor | Almond-like (characteristic of nitriles) | Odor is not a reliable indicator of exposure. |
| Boiling Point | ~228 °C | Indicates volatility and potential for inhalation exposure. |
| Vapor Pressure | Low at room temperature | Lower volatility reduces inhalation risk at ambient temperatures. |
| Solubility | Insoluble in water, soluble in organic solvents | Important for experimental design and cleanup procedures. |
Section 10: Stability and Reactivity
This section describes the chemical stability and potential for hazardous reactions.[4][20] For fluorinated phenylacetonitriles, key information includes:
-
Reactivity: Generally stable under normal conditions.
-
Chemical Stability: Stable.
-
Possibility of Hazardous Reactions: May react violently with strong oxidizing agents.[10] Contact with strong bases can produce hydrogen cyanide.[10]
-
Conditions to Avoid: Heat, flames, and incompatible materials.
-
Incompatible Materials: Strong acids, strong bases, and oxidizing agents.
-
Hazardous Decomposition Products: Hydrogen cyanide, nitrogen oxides, carbon oxides, and hydrogen fluoride.
Section 11: Toxicological Information
This section provides a comprehensive overview of the potential health effects of the chemical.[4]
-
Routes of Exposure: Inhalation, ingestion, skin and eye contact.
-
Acute Toxicity: Data from animal studies (LD50, LC50) will be provided. The toxicity of nitriles is often linked to the in vivo liberation of cyanide.[8]
-
Skin Corrosion/Irritation: Likely to be an irritant.
-
Serious Eye Damage/Irritation: Likely to be an irritant.
-
Respiratory or Skin Sensitization: Information may be limited for novel compounds.
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: Data may not be available for all derivatives.
-
Specific Target Organ Toxicity (Single and Repeated Exposure): The primary target organs for cyanide are the central nervous system and the cardiovascular system.
Sections 12-15: Ecological, Disposal, Transport, and Regulatory Information
These sections, while not under OSHA's mandatory reporting requirements in the same way as sections 1-11 and 16, provide important information for the complete lifecycle management of the chemical.[4][20]
-
Section 12: Ecological Information: Details the potential environmental impact of the chemical.
-
Section 13: Disposal Considerations: Provides guidance on proper waste disposal methods, which must be in accordance with local, state, and federal regulations.
-
Section 14: Transport Information: Contains information for the shipping and transportation of the chemical.[20]
-
Section 15: Regulatory Information: Lists the safety, health, and environmental regulations specific to the chemical.
Section 16: Other Information
This section includes the date of preparation or last revision of the SDS.[4] It is crucial to ensure you are using the most current version.
Practical Application: A Step-by-Step Risk Assessment Workflow
Before beginning any new experiment with a fluorinated phenylacetonitrile derivative, a thorough risk assessment is essential. The following workflow provides a systematic approach to identifying and mitigating hazards.
Protocol 1: Laboratory-Specific Risk Assessment
-
Hazard Identification:
-
Obtain and carefully review the SDS for the specific fluorinated phenylacetonitrile derivative.
-
Identify all potential hazards, including acute toxicity, skin/eye irritation, and reactivity.
-
Consider the hazards of all other chemicals being used in the experiment.
-
-
Exposure Assessment:
-
Evaluate the potential routes of exposure (inhalation, dermal, ingestion, injection).
-
Consider the quantity of the chemical being used and the duration of the experiment.
-
Assess the potential for aerosol or vapor generation.
-
-
Risk Characterization:
-
Combine the hazard and exposure information to determine the level of risk.
-
Consider the likelihood and severity of potential adverse effects.
-
-
Control Measures:
-
Implement the hierarchy of controls:
-
Elimination/Substitution: Can a less hazardous chemical be used?
-
Engineering Controls: Use a certified chemical fume hood.
-
Administrative Controls: Develop and follow a standard operating procedure (SOP), provide training, and restrict access to authorized personnel.
-
Personal Protective Equipment (PPE): Select and use the appropriate PPE as determined by the SDS and risk assessment.
-
-
-
Emergency Planning:
-
Ensure that an emergency eyewash and safety shower are readily accessible.
-
Have a spill kit appropriate for the chemicals being used.
-
Review and understand the first-aid procedures outlined in the SDS.
-
-
Review and Documentation:
-
Document the risk assessment and have it reviewed by the principal investigator or laboratory safety officer.
-
Review the risk assessment periodically and whenever there are changes to the experimental procedure.
-
Risk Assessment Workflow Diagram
Caption: A systematic workflow for conducting a risk assessment for fluorinated phenylacetonitrile derivatives.
Emergency Preparedness and Response
Even with the best planning, accidents can happen. Being prepared to respond effectively is crucial.
Protocol 2: Small-Scale Spill Response (<100 mL)
-
Alert personnel in the immediate area.
-
Evacuate the area if necessary.
-
If safe to do so, control the source of the spill.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection. A respirator may be necessary depending on the volatility of the compound.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Report the spill to the laboratory supervisor or safety officer.
Emergency Response Decision Tree for Personal Exposure
Caption: A decision tree for immediate actions following personal exposure to a hazardous chemical.
Conclusion: Fostering a Culture of Safety
The Safety Data Sheet is more than just a document; it is a vital component of a comprehensive safety program. For researchers and scientists working with fluorinated phenylacetonitrile derivatives, a deep understanding of the information contained within the SDS is essential for protecting themselves, their colleagues, and the environment. By moving beyond mere compliance and embracing the SDS as a tool for proactive risk assessment and safety planning, the scientific community can continue to push the boundaries of innovation while upholding the highest standards of safety.
References
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Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.). Retrieved from [Link]
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The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - International Labour Organization. (n.d.). Retrieved from [Link]
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About the GHS - UNECE. (n.d.). Retrieved from [Link]
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Studies on the mechanism of acute toxicity of nitriles in mice - PubMed. (1983). Retrieved from [Link]
-
Globally Harmonized System (GHS) | Environmental Health & Safety | RIT. (n.d.). Retrieved from [Link]
-
GHS Hazard Classification: Everything You Need to Know - ERA Environmental. (2014). Retrieved from [Link]
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Guidance on the compilation of safety data sheets - ECHA. (2020). Retrieved from [Link]
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OSHA's 16-Section SDS Format Requirements: Detailed Breakdown - CloudSDS. (n.d.). Retrieved from [Link]
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How to Safely Handle Reactive Chemicals - The Chemistry Blog. (2024). Retrieved from [Link]
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NITRILES - CDC Stacks. (1978). Retrieved from [Link]
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The Sixteen (16) Sections of the Safety Data Sheet (SDS) - Daniels Training Services. (2018). Retrieved from [Link]
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Guidance on the compilation of safety data sheets - REACH-CLP-Biozid Helpdesk. (n.d.). Retrieved from [Link]
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Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Retrieved from [Link]
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Guidance documents - ECHA - European Union. (n.d.). Retrieved from [Link]
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Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.). Retrieved from [Link]
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16 Sections of an SDS: Deciphering a Safety Data Sheet | tscsafe.com. (n.d.). Retrieved from [Link]
-
Allyl nitrile: Toxicity and health effects - PMC - PubMed Central. (2018). Retrieved from [Link]
-
Nitriles | ResearchGate. (n.d.). Retrieved from [Link]
-
Guidance on the compilation of safety data sheets. (2015). Retrieved from [Link]
-
Compilation of safety data sheets. (2013). Retrieved from [Link]
-
Hazard Communication Standard: Safety Data Sheets - OSHA. (n.d.). Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Retrieved from [Link]
-
Chapter 5: Highly Reactive Chemicals - University of Nevada, Reno. (n.d.). Retrieved from [Link]
-
Safety Data Sheets | Free SDS Database | Chemical Safety. (n.d.). Retrieved from [Link]
-
Perfluorinated alkyl substances: emerging insights into health risks - PMC - NIH. (2013). Retrieved from [Link]
-
Fluorinated chemicals need stricter control - PMC - NIH. (2015). Retrieved from [Link]
-
The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC. (2020). Retrieved from [Link]
-
Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? - PMC. (2020). Retrieved from [Link]
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Technical Guide: Solubility Profile & Solvent Selection for 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Topic: Solubility of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile in Organic Solvents Document Type: Technical Guide / Whitepaper Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers
Executive Summary
This guide provides an in-depth analysis of the solubility characteristics of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile (and its commercial isomer analogs such as CAS 732306-26-2). As a highly lipophilic intermediate (LogP ~3.5) with a low melting point (60–62°C), this compound exhibits a distinct solubility profile critical for optimizing nucleophilic substitution reactions, liquid-liquid extractions, and recrystallization processes.
Key Takeaway: The compound is practically insoluble in water but exhibits high solubility in polar aprotic and chlorinated solvents. The optimal solvent system for purification is identified as a binary mixture of Isopropyl Alcohol (IPA) and Water or Ethanol and Heptane , leveraging the steep solubility-temperature gradient typical of low-melting aryl acetonitriles.
Physicochemical Profile & Mechanistic Basis
To predict and manipulate solubility, we must first understand the molecular interactions at play.
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 264.04 g/mol | Moderate size; diffusion rates in solution will be standard. |
| Melting Point | 60–62°C | Critical: Low lattice energy allows for high solubility (>500 mg/mL) in compatible solvents at ambient temperature. |
| LogP (Predicted) | ~3.5 | Highly lipophilic. Prefers non-polar or moderately polar organic phases. |
| H-Bond Donors | 0 | Cannot donate H-bonds; relies on dipole-dipole and Van der Waals interactions. |
| H-Bond Acceptors | 3–4 (N, F) | Weak acceptor capability; soluble in protic solvents (alcohols) only if they can donate H-bonds effectively. |
Mechanistic Insight: The "Fluorine Effect"
The trifluoromethyl (-CF3) group significantly increases lipophilicity compared to a methyl analog. However, it also induces a strong dipole. Consequently, while the molecule resists aqueous solvation, it interacts favorably with polar aprotic solvents (like DMSO or DMF) through dipole-dipole interactions, making these ideal for reaction media but poor for isolation (due to high boiling points and high solubility).
Solubility Landscape: Data & Recommendations
Note: Quantitative values below are estimated based on the physicochemical properties of the 2-bromo-5-(trifluoromethyl) isomer (CAS 732306-26-2) and standard solubility parameters for aryl acetonitriles.
Table 1: Solubility Classification by Solvent Class
| Solvent Class | Representative Solvents | Solubility Rating | Primary Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>500 mg/mL) | Extraction / Workup |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High (>300 mg/mL) | Reaction Medium (SNAr, Alkylation) |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | High (>250 mg/mL) | Solvent Swap / Crystallization |
| Polar Protic | Methanol, Ethanol, IPA | Temperature Dependent | Crystallization (Preferred) |
| Hydrocarbons | Toluene, Heptane, Hexane | Moderate to Low | Anti-solvent |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Washing / Phase Separation |
Critical Solvent Systems
-
Dichloromethane (DCM): The "Universal Solubilizer" for this compound. Excellent for extracting the product from aqueous reaction quenches.
-
Toluene: Exhibits a "Goldilocks" zone—moderate solubility at RT, high at reflux. Useful for azeotropic drying or hot recrystallization if the impurity profile is polar.
-
Isopropyl Alcohol (IPA): The most robust crystallization solvent. The compound is likely soluble in hot IPA but crystallizes out upon cooling or addition of water (antisolvent).
Experimental Protocols
As a Senior Scientist, relying on literature values is insufficient. You must validate solubility for your specific batch, as impurity profiles (e.g., unreacted benzyl bromide) can drastically alter the saturation point.
Protocol A: Gravimetric Solubility Determination (High Accuracy)
Objective: Determine exact saturation concentration (mg/mL) at 25°C.
-
Preparation: Weigh ~500 mg of the solid into a 4 mL scintillation vial.
-
Saturation: Add exactly 1.0 mL of the target solvent.
-
Equilibration: Vortex for 2 hours at 25°C. If the solid dissolves completely, add more solid until a suspension persists (saturated solution).
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporation: Evaporate the solvent (using a Genevac or nitrogen stream) and dry the residue under vacuum (40°C, 10 mbar) for 4 hours.
-
Calculation:
Protocol B: Visual Solubility Screening (High Throughput)
Objective: Rapidly identify suitable crystallization solvents.
-
Place 50 mg of compound into 5 separate vials.
-
Add solvent in increments (100 µL, 250 µL, 500 µL) at Room Temp (RT).
-
Observation Logic:
-
Dissolves in <100 µL (<2 vol) → Too Soluble (Good for reaction, bad for yield).
-
Dissolves in 500 µL (10 vol) with heating, precipitates on cooling → Ideal Crystallization Solvent .
-
Insoluble in 1 mL (20 vol) even hot → Anti-solvent .
-
Process Development Workflow
The following diagram illustrates the decision logic for selecting solvents during the scale-up of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile processing.
Figure 1: Decision matrix for solvent selection based on solubility behaviors at different process stages.
Application Notes
Reaction Optimization
For reactions involving the displacement of the bromide or modifications to the nitrile group, DMF or DMSO are superior. The high solubility of the substrate in these media ensures the reaction is kinetically controlled rather than mass-transfer limited.
-
Caution: Avoid alcohols if using strong bases (e.g., NaH, LDA) to prevent side reactions with the solvent.
Crystallization Strategy (Purification)
The low melting point (60°C) poses a risk of "oiling out" (liquid-liquid phase separation) instead of crystallizing.
-
Recommendation: Use a seeded cooling crystallization in IPA/Water (90:10) .
-
Procedure: Dissolve crude at 45°C in minimal IPA. Cool to 35°C. Add seed crystals. Hold for 1 hour. Slowly cool to 0°C. If oiling occurs, reheat and add more IPA.
Safety & Handling
This compound is a nitrile and a halogenated aromatic.
-
Toxicity: Treat as highly toxic (potential cyanide release in vivo).
-
PPE: Double nitrile gloves are recommended. DCM permeates standard gloves rapidly; if using DCM, change gloves immediately upon splash contact.
References
-
Thermo Scientific Chemicals. (2024). 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, 97% Product Specifications & SDS.[1] Fisher Scientific.[2][3] Link[3]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2783247 (2-Bromo-5-(trifluoromethyl)phenylacetonitrile).[3] PubChem.[3][4] Link
-
Organic Syntheses. (1928). Phenylacetonitrile Derivatives and General Handling.[5] Org.[3][6] Synth. Coll. Vol. 1, p. 107. Link
-
ECHEMI. (2024).[1] Physical Properties of CAS 732306-26-2. ECHEMI Global Chemical Database. Link
Sources
- 1. echemi.com [echemi.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, 97%, Thermo Scientific 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-(5-Bromo-2-fluorophenyl)acetonitrile | C8H5BrFN | CID 23509631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: Optimized Suzuki-Miyaura Coupling Protocols for the Synthesis of Biaryl Acetonitriles from 5-bromo-2-(trifluoromethyl)phenylacetonitrile
Abstract
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 5-bromo-2-(trifluoromethyl)phenylacetonitrile, a key building block in medicinal chemistry. The biaryl acetonitrile scaffold is prevalent in pharmacologically active molecules, and this substrate presents unique challenges and opportunities due to its electronic properties. We detail two robust protocols, from a general-purpose method to a high-efficiency system using advanced catalysts, explaining the chemical reasoning behind the selection of catalysts, ligands, bases, and solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to efficiently synthesize complex biaryl structures.
Introduction: The Strategic Importance of Biaryl Acetonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its reliability in forming carbon-carbon bonds.[1][2] Its tolerance for a wide array of functional groups has made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[3]
The target substrate, 5-bromo-2-(trifluoromethyl)phenylacetonitrile, is an attractive starting material. The resulting biaryl products incorporate three key features:
-
A Biaryl Core: A common and privileged structure in medicinal chemistry.
-
A Trifluoromethyl (-CF3) Group: This moiety is often used to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
-
A Phenylacetonitrile Group: The nitrile is a versatile functional handle that can be hydrolyzed to carboxylic acids, reduced to amines, or converted into various heterocycles.
The electronic nature of this substrate—specifically the presence of two strong electron-withdrawing groups (EWG), the -CF3 and the aromatic nitrile—significantly influences the reaction dynamics. These EWGs activate the aryl bromide towards the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[5][6] However, the acidic methylene protons of the acetonitrile group require careful selection of the base to prevent unwanted side reactions. This guide provides the mechanistic insights and practical protocols to navigate these factors successfully.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5][7] The cycle is composed of three primary steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate. This step is generally accelerated by electron-withdrawing groups on the aryl halide.[5][8]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analysis of Key Reaction Parameters
The success of the Suzuki coupling for 5-bromo-2-(trifluoromethyl)phenylacetonitrile hinges on the judicious selection of four key components.
-
Palladium Catalyst & Ligand: The combination of a palladium precursor and a phosphine ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a separate Pd source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand.[5][9] For electron-deficient aryl bromides like our substrate, bulky, electron-rich phosphine ligands are highly recommended.[6][10] Ligands such as SPhos, XPhos, or RuPhos (from the Buchwald group) or trialkylphosphines like P(t-Bu)₃ accelerate both the oxidative addition and the final reductive elimination step, leading to higher yields and faster reactions.[9][11]
-
Base: The base activates the boronic acid for transmetalation.[9] The choice is critical here. Strong bases like NaOH or alkoxides could deprotonate the acidic C-H bond of the acetonitrile moiety, leading to side products. Therefore, moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) is a good starting point, while potassium phosphate (K₃PO₄) is often more effective, especially with hindered or challenging substrates.[11]
-
Solvent: A biphasic solvent system is standard. An organic solvent (e.g., 1,4-dioxane, toluene, THF) solubilizes the organic reagents and the catalyst, while water is required to dissolve the inorganic base and facilitate the transmetalation step.[1][2] Degassing the solvent mixture (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Boron Reagent: While arylboronic acids are most common due to their commercial availability and high reactivity, other boron species can be used.[6] Arylboronic pinacol esters (Ar-Bpin) offer enhanced stability and are easier to purify. Potassium aryltrifluoroborates (Ar-BF₃K) are highly stable, crystalline solids that are also excellent coupling partners, often requiring fluoride-containing bases for activation.[1]
Experimental Protocols & Workflow
The following protocols provide a starting point for the Suzuki coupling of 5-bromo-2-(trifluoromethyl)phenylacetonitrile. All manipulations should be carried out using standard Schlenk techniques or in a glovebox to maintain an inert atmosphere.
General Experimental Workflow
Figure 2: Standard experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: General Purpose Conditions with Pd(PPh₃)₄
This protocol uses a classic, commercially available catalyst and is suitable for initial screening.
Reagents & Materials:
-
5-bromo-2-(trifluoromethyl)phenylacetonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2-(trifluoromethyl)phenylacetonitrile, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via cannula.
-
Add the Pd(PPh₃)₄ catalyst to the stirring mixture under a positive flow of argon.
-
Heat the reaction mixture to 90-100 °C under argon.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2][12]
Protocol 2: High-Efficiency Conditions with a Buchwald Ligand
This protocol employs a modern, highly active catalyst system expected to give superior yields and shorter reaction times.
Reagents & Materials:
-
5-bromo-2-(trifluoromethyl)phenylacetonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)
-
Toluene and Water (5:1 v/v)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add 5-bromo-2-(trifluoromethyl)phenylacetonitrile, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times.
-
Add the degassed toluene/water solvent mixture via cannula.
-
Seal the tube and heat the reaction mixture to 100-110 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete in 2-8 hours.
-
Cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary & Troubleshooting
The choice of conditions can significantly impact the reaction outcome. Below is a summary for easy comparison.
| Parameter | Protocol 1 (General) | Protocol 2 (High-Efficiency) | Rationale for 5-bromo-2-(trifluoromethyl)phenylacetonitrile |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ | Both are effective Pd(0) or Pd(II) precursors. |
| Ligand | PPh₃ (in situ) | SPhos | SPhos is a bulky, electron-rich ligand that accelerates reductive elimination for electron-deficient systems.[11] |
| Base | K₂CO₃ | K₃PO₄ | K₃PO₄ is a stronger, non-nucleophilic base, often more effective for challenging couplings. Both avoid deprotonating the -CH₂CN group. |
| Solvent | Dioxane / H₂O | Toluene / H₂O | Toluene allows for higher reaction temperatures, which can be beneficial. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures can increase reaction rates, especially with less reactive coupling partners. |
| Typical Time | 12-24 h | 2-8 h | The more active catalyst system significantly reduces reaction time. |
Troubleshooting Common Issues:
-
Low Yield / No Reaction: Ensure the reaction was thoroughly degassed, as catalyst deactivation is common. Consider a more active ligand (Protocol 2) or a different base (K₃PO₄).
-
Recovery of Starting Material: This indicates a slow or failed oxidative addition. Increase temperature or switch to a more electron-rich, bulky ligand.
-
Protodeboronation of Boronic Acid: This side reaction (replacement of the boron group with hydrogen) can occur if the transmetalation is slow. Using a more active catalyst system or anhydrous conditions (with a base like KF) can sometimes help.[9]
-
Formation of Homocoupled (Ar-Ar) Product: This can result from side reactions of the Pd(II) intermediate. Running the reaction at a slightly lower temperature or ensuring a stoichiometric balance of reagents can mitigate this.
Conclusion
The Suzuki-Miyaura coupling of 5-bromo-2-(trifluoromethyl)phenylacetonitrile is a highly effective method for synthesizing valuable biaryl acetonitrile derivatives. The substrate's electron-deficient nature makes it highly amenable to the crucial oxidative addition step. By carefully selecting a moderately strong base like K₂CO₃ or K₃PO₄ to avoid side reactions, and employing advanced catalyst systems with bulky, electron-rich phosphine ligands like SPhos, researchers can achieve high yields in short reaction times. The protocols detailed herein provide robust and adaptable starting points for the synthesis of a wide range of complex molecules for applications in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. (2022). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
-
ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
SciSpace. (2018). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
-
ACS Publications. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
Application Note: Chemoselective Reduction of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Executive Summary
The reduction of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile to its corresponding phenethylamine presents a specific chemoselectivity challenge. Standard reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) pose significant risks of hydrodebromination (cleavage of the Ar-Br bond) or defluorination.
This guide details two validated protocols designed to reduce the nitrile functionality exclusively, leaving the aryl bromide and trifluoromethyl groups intact.
-
Method A (Borane-THF): The "Gold Standard" for high-yield, high-purity laboratory synthesis.
-
Method B (CoCl₂/NaBH₄): A cost-effective, scalable alternative utilizing heterogeneous catalysis.
Chemoselectivity Analysis & Strategy
The structural complexity of the substrate dictates the choice of reducing agent. The table below summarizes the compatibility of common reducing agents with the target functional groups.
| Reducing Agent | Nitrile Reduction | Ar-Br Stability | Ar-CF3 Stability | Recommendation |
| H₂ / Pd-C | Excellent | Poor (Rapid Hydrogenolysis) | Good | AVOID |
| LiAlH₄ (Reflux) | Excellent | Risk (Hydrodebromination) | Moderate | AVOID |
| BH₃·THF | Good | Excellent | Excellent | PRIMARY |
| CoCl₂ / NaBH₄ | Good | Excellent | Excellent | SECONDARY |
Decision Logic (DOT Visualization)
Figure 1: Decision tree illustrating the selection of reducing agents based on functional group compatibility.
Method A: Borane-THF Complex (Primary Protocol)
Mechanism: Borane (BH₃) acts as a Lewis acid, coordinating to the nitrile nitrogen. This activates the carbon for hydride delivery.[1] Crucially, borane is electrophilic and does not undergo oxidative addition into the C-Br bond, preserving the halogen.
Reagents & Equipment[1][2][3][4]
-
Substrate: 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile (1.0 equiv)
-
Reagent: Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 – 2.0 equiv). Note: Use fresh reagents; BH₃ titer decreases over time.
-
Solvent: Anhydrous THF (Sodium/Benzophenone distilled or inhibitor-free).
-
Quench: Methanol (MeOH), 10% HCl.
-
Atmosphere: Dry Nitrogen or Argon (Strict requirement).
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Flush with Argon.
-
Solubilization: Dissolve the nitrile substrate in anhydrous THF (approx. 5 mL per mmol substrate). Cool the solution to 0°C using an ice bath.
-
Addition: Transfer the BH₃·THF solution to the addition funnel via a cannula or syringe to avoid air exposure. Add dropwise to the nitrile solution at 0°C over 15–20 minutes.
-
Observation: No significant gas evolution should occur, but the solution may warm slightly.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Once at RT, heat the reaction to a gentle reflux (66°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Solvent: 20% EtOAc/Hexane). The nitrile spot (
) should disappear; the amine-borane complex may appear as a streak near the baseline.
-
-
Quench (Critical Step): Cool the mixture to 0°C. Slowly add Methanol (excess) dropwise.
-
Hydrolysis: The product currently exists as a stable Boron-Nitrogen complex. To break this:
-
Add 10% aqueous HCl (approx. 2 equiv relative to Borane).
-
Reflux the mixture for 1 hour. (Alternatively, stir with methanolic HCl overnight).
-
Concentrate the solvent in vacuo to remove THF and MeOH.
-
-
Workup:
Method B: Cobalt Chloride / Sodium Borohydride (Secondary Protocol)
Mechanism: This method generates "Cobalt Boride" (
Reagents
-
Substrate: 1.0 equiv.
-
Catalyst: Cobalt(II) Chloride hexahydrate (
) (0.5 – 1.0 equiv). -
Reductant: Sodium Borohydride (
) (5.0 – 7.0 equiv). -
Solvent: Methanol (MeOH).
Step-by-Step Protocol
-
Setup: Use a standard round-bottom flask open to a nitrogen line (hydrogen gas will be evolved).
-
Mixing: Dissolve the nitrile substrate and
in Methanol. The solution will be pink/purple. Cool to 0°C.[4] -
Reduction: Add
powder in small portions over 30 minutes.-
Observation: The solution will turn black immediately (formation of
) and evolve hydrogen gas vigorously.[3] -
Note: Do not stopper the flask tightly; allow gas to escape through a bubbler.
-
-
Completion: Stir at room temperature for 2–4 hours.
-
Quench: Add 1M HCl carefully until gas evolution ceases and the black precipitate dissolves (or pH becomes acidic).
-
Workup:
-
Basify with concentrated Ammonium Hydroxide (
) to dissolve cobalt salts as amine complexes. -
Extract with DCM.[1]
-
Note: If a black emulsion persists, filter through a Celite pad before extraction.
-
Purification & Validation Workflow
The presence of the Trifluoromethyl (
Purification Logic (DOT Visualization)
Figure 2: Acid-Base extraction workflow for purification without chromatography.
Analytical Markers
-
1H NMR (CDCl3):
-
Disappearance of the singlet at
ppm ( ). -
Appearance of a triplet at
ppm ( ) and a triplet at ppm. -
Aromatic region: The pattern for 1,2,4-trisubstituted benzene must remain unchanged (verifying retention of Br and CF3).
-
-
IR Spectroscopy:
-
Disappearance of the sharp nitrile stretch at
. -
Appearance of N-H stretches at
.
-
Safety & Handling
-
Borane-THF: Pyrophoric hazard.[1] Can build pressure in bottles.[1] Store at 2–8°C. Always use a syringe/cannula; never pour.
-
Nitriles: The substrate is a nitrile; while the cyanide is covalently bonded, metabolism can release cyanide ions. Handle in a fume hood.
-
Hydrogen Gas: Both methods generate
. Ensure adequate ventilation and no ignition sources.
References
-
Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective reductions. 29. A simple technique to achieve an enhanced rate of reduction of representative organic compounds by borane-dimethyl sulfide." Journal of Organic Chemistry, 47(16), 3153–3163.
-
Satoh, T.; Suzuki, S.; Suzuki, Y.; Miyaji, Y.; Imai, Z. (1969). "Reduction of organic compounds with sodium borohydride-transition metal salt systems. I. Reduction of nitriles to primary amines."[5][6][7] Tetrahedron Letters, 10(52), 4555–4558.
-
Heinzman, S. W.; Ganem, B. (1982).[8] "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801–6802.
-
Osby, J. O.; Heinzman, S. W.; Ganem, B. (1986). "Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions." Journal of the American Chemical Society, 108(1), 67–72.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. reddit.com [reddit.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. A Dual Site Catalyst for Mild, Selective Nitrile Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
hydrolysis of 5-bromo-2-(trifluoromethyl)phenylacetonitrile to carboxylic acid
Executive Summary
This Application Note details the optimized protocol for the conversion of 5-bromo-2-(trifluoromethyl)phenylacetonitrile (CAS 732306-26-2) to its corresponding carboxylic acid, 5-bromo-2-(trifluoromethyl)phenylacetic acid (CAS 1214327-53-3).
This transformation presents specific challenges due to the ortho-trifluoromethyl (-CF3) group . While the electron-withdrawing nature of the -CF3 and -Br substituents activates the nitrile carbon toward nucleophilic attack, the significant steric bulk of the ortho-CF3 group hinders the approach of the hydrolytic species. Consequently, standard hydrolysis protocols must be modified with higher thermal energy (reflux) and extended reaction times to ensure complete conversion.
This guide presents two validated pathways:
-
Method A (Alkaline Hydrolysis): The preferred route for high purity, utilizing an acid-base workup to remove unreacted sterically hindered starting material.
-
Method B (Acidic Hydrolysis): An alternative route for substrates sensitive to strong bases.
Chemical Logic & Mechanistic Insight
Steric vs. Electronic Effects
The hydrolysis of a nitrile involves the nucleophilic attack of water (or hydroxide) on the cyano carbon.
-
Electronic Activation: The -CF3 (position 2) and -Br (position 5) groups are electron-withdrawing. This reduces electron density at the benzylic position and the nitrile carbon, theoretically making the nitrile more electrophilic and susceptible to attack.
-
Steric Deactivation (The Dominant Factor): The -CF3 group has a van der Waals radius similar to an isopropyl group. Its location at the ortho position creates a "picket fence" effect, shielding the nitrile carbon. This necessitates a high-boiling solvent system (Ethanol/Water or Ethylene Glycol) to overcome the activation energy barrier.
Stability Considerations
-
CF3 Stability: The trifluoromethyl group on an aromatic ring is generally stable to aqueous acid/base reflux. However, extreme conditions (e.g., fuming sulfuric acid with boric acid) can hydrolyze the -CF3 to a -COOH group [1]. The protocols below use standard concentrations to avoid this side reaction.
-
Bromine Stability: Aryl bromides are stable to these hydrolytic conditions.
Experimental Protocols
Method A: Alkaline Hydrolysis (Preferred)
Rationale: This method allows for a robust purification strategy. The product exists as a water-soluble carboxylate salt, allowing neutral organic impurities (unreacted nitrile) to be extracted before acidification.
Reagents:
-
Substrate: 5-bromo-2-(trifluoromethyl)phenylacetonitrile (1.0 eq)
-
Potassium Hydroxide (KOH), pellets (5.0 - 6.0 eq)
-
Solvent: Ethanol (95%) / Water mixture (3:1 ratio)
Step-by-Step Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.
-
Dissolution: Charge the flask with the nitrile substrate and Ethanol. Stir until dissolved.
-
Reagent Addition: Dissolve KOH in the minimum amount of water and add to the ethanolic solution.
-
Note: A slight exotherm may occur.
-
-
Reaction: Heat the mixture to a vigorous reflux (approx. 85-90°C internal temp).
-
Critical Step: Due to steric hindrance, reflux for 16–24 hours . Monitor by HPLC or TLC (mobile phase: Hexane/EtOAc 4:1) until the nitrile spot disappears.
-
-
Concentration: Cool the mixture and remove the bulk of the Ethanol under reduced pressure (Rotavap).
-
Workup (The "Self-Validating" Step):
-
Dilute the residue with water. The pH should be >12.
-
Wash: Extract the aqueous layer twice with Diethyl Ether or DCM.
-
Why? This removes any unreacted nitrile (neutral). The product remains in the water layer as the potassium salt. Discard the organic washings (or recycle if scale is large).
-
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 6M HCl with stirring until pH < 2.
-
Isolation: The product, 5-bromo-2-(trifluoromethyl)phenylacetic acid , will precipitate as a white to off-white solid.
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
-
Method B: Acidic Hydrolysis (Alternative)
Rationale: Used if the substrate contains base-sensitive moieties, though less effective at removing unreacted starting material during workup.
Reagents:
Step-by-Step Protocol:
-
Setup: Round-bottom flask with reflux condenser.
-
Mixture: Prepare a mixture of Water : conc. H2SO4 : Glacial Acetic Acid (1 : 2 : 2 vol/vol).
-
Caution: Always add acid to water.
-
-
Addition: Add the nitrile substrate to the acid mixture.
-
Reaction: Reflux (approx. 100–110°C) for 12–18 hours.
-
Quench: Pour the reaction mixture carefully into crushed ice/water.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (x3).
-
Purification: Wash the combined organics with Brine, dry over Na2SO4, and concentrate. Recrystallization from Hexane/EtOAc may be required to remove traces of amide intermediate.
Data Presentation & Quality Control
Table 1: Expected Process Parameters
| Parameter | Method A (Alkaline) | Method B (Acidic) |
| Reaction Time | 16 – 24 Hours | 12 – 18 Hours |
| Temperature | 85°C (Reflux) | 100–110°C |
| Conversion | >98% | 90–95% |
| Isolated Yield | 85 – 92% | 75 – 85% |
| Purity (HPLC) | >98% (after acid/base workup) | >95% (may require recrystallization) |
| Key Impurity | Unreacted Nitrile (removed in wash) | Primary Amide (intermediate) |
Analytical Checkpoints:
-
HPLC: Monitor disappearance of Nitrile peak (RT ~ high) and appearance of Acid peak (RT ~ low, broad).
-
1H NMR (DMSO-d6): Look for the disappearance of the benzylic -CH2- singlet of the nitrile (~4.1 ppm) and appearance of the acid benzylic -CH2- (~3.8 ppm) plus the broad -COOH proton (>12 ppm).
Visualization & Workflows
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the base-catalyzed hydrolysis mechanism, highlighting the steric challenge posed by the CF3 group.
Caption: Base-catalyzed hydrolysis pathway. The ortho-CF3 group sterically hinders the initial nucleophilic attack, necessitating prolonged reflux.
Diagram 2: Method A Experimental Workflow
This flowchart guides the researcher through the critical acid-base purification steps.
Caption: Optimized Acid-Base Workup Protocol ensuring isolation of high-purity acid.
References
-
Synthesis of Carboxylic Arylphosphines by Hydrolysis of the Trifluoromethyl Group. Source: National Institutes of Health (NIH) / PMC. URL:[Link] Relevance: Establishes the stability limits of the CF3 group; standard hydrolysis does not affect it, but fuming sulfuric/boric acid will.
-
Phenylacetic Acid Synthesis (Standard Protocol). Source: Organic Syntheses, Coll.[2] Vol. 1, p.107 (1941). URL:[Link] Relevance: Provides the foundational methodology for phenylacetonitrile hydrolysis, adapted here for hindered substrates.
-
Preparation of Carboxylic Acids by Hydrolysis of Nitriles. Source: Chemistry LibreTexts. URL:[Link] Relevance: mechanistic overview of acid vs. alkaline hydrolysis pathways.
Sources
using 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile as a medicinal chemistry building block
This guide is structured as a high-level technical application note designed for medicinal chemists. It prioritizes actionable protocols, safety-critical distinctions, and the strategic logic behind using this specific fluorinated scaffold.
CAS: 732306-26-2 | Formula: C9H5BrF3N | MW: 264.04 g/mol Document ID: AN-CF3-BR-05 | Version: 2.1
Executive Summary & Strategic Value
In modern drug discovery, 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile represents a "privileged intermediate" due to its unique substitution pattern. It offers three distinct vectors for chemical elaboration, allowing researchers to rapidly access diverse chemical space around a metabolically stable core.
Why This Building Block?
-
The Ortho-Trifluoromethyl Effect: The -CF3 group at the C2 position provides metabolic occlusion, protecting the ring from oxidative metabolism while increasing lipophilicity (Hansch
+0.88) and membrane permeability [1].[1] -
The "Deactivated" Challenge: The combination of -CF3 and -Br renders the phenyl ring electron-deficient. This prevents standard electrophilic aromatic substitutions (SEAr) but highly activates the system for nucleophilic aromatic substitution (SNAr) (if further activated) and alpha-deprotonation of the acetonitrile side chain.
-
Orthogonal Reactivity:
-
C5-Bromine: Ready for cross-coupling (Suzuki, Buchwald-Hartwig).
-
Alpha-Methylene: Highly acidic (
< 15) due to the electron-withdrawing nature of the aryl ring, facilitating mild alkylation. -
Nitrile Group: Precursor to primary amines (phenethylamines), amides, or heterocycles (tetrazoles).
-
Safety & Handling Profile (Critical)
Signal Word: DANGER GHS Classifications: Acute Tox. 3 (Oral), Acute Tox. 4 (Dermal/Inhalation), Irritant.
| Hazard Code | Description | Handling Protocol |
| H301 | Toxic if swallowed.[2][3] | Double-glove (Nitrile > 0.11mm). Work in a certified fume hood. |
| H315/H319 | Causes skin/eye irritation.[4][5] | Immediate wash with PEG-400 or copious water upon contact. |
| Reactivity | Runaway Risk | DO NOT mix acetonitrile solutions with strong aqueous bases (NaOH/KOH) at elevated temperatures.[6] Hydrolysis releases ammonia gas and heat [2]. |
Divergent Synthesis Workflows
The following diagram illustrates the three primary "vectors" for elaborating this scaffold.
Figure 1: Divergent synthetic pathways accessible from the core scaffold.
Detailed Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Functionalize the C5-position while leaving the nitrile and CF3 groups intact. Rationale: The electron-deficient ring facilitates oxidative addition of Palladium at the C-Br bond, often requiring less active catalysts than electron-rich aryl bromides.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge: In a microwave vial or Schlenk tube, combine the scaffold, boronic acid, and Pd catalyst.
-
Inert: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvate: Add degassed 1,4-dioxane and aqueous
via syringe. -
React: Heat to 80°C for 4–6 hours (or 100°C for 30 min in microwave).
-
Note: Monitor by LCMS. The nitrile is stable under these conditions, but avoid prolonged heating >100°C to prevent hydrolysis.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Controlled Alpha-Alkylation
Objective: Introduce structural complexity at the benzylic position.
Rationale: The ortho-CF3 and meta-Br groups significantly increase the acidity of the benzylic protons (
Reagents:
-
Scaffold (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Base: NaH (60% in oil, 1.2 equiv)
-
Solvent: Anhydrous DMF or THF (0°C to RT)
Step-by-Step:
-
Deprotonation: Dissolve the scaffold in anhydrous THF/DMF at 0°C . Add NaH portion-wise.
-
Observation: Evolution of
gas. The solution will turn deep yellow/orange (formation of the stabilized carbanion). Stir for 15 min.
-
-
Alkylation: Add the alkyl halide dropwise at 0°C.
-
Warm: Allow the reaction to warm to Room Temperature (RT) over 1 hour.
-
Quench: Carefully quench with saturated
solution (exothermic). -
Isolation: Extract with
(avoid DCM if DMF is used to prevent emulsion).
Protocol C: Reduction to 2-Trifluoromethyl Phenethylamines
Objective: Access the privileged phenethylamine scaffold common in CNS-active drugs. Rationale: Standard hydrogenation (Pd/C, H2) can sometimes cause debromination. Borane reduction is chemoselective for the nitrile in the presence of the aryl bromide.
Reagents:
-
Scaffold (1.0 equiv)
-
Reductant:
(1.0 M solution, 3.0 equiv) -
Quench: MeOH and HCl (1.0 M)
Step-by-Step:
-
Setup: Under Nitrogen, cool the scaffold solution (THF) to 0°C .
-
Addition: Add
dropwise. The reaction is less exothermic than amide reduction but requires care. -
Reflux: Heat to mild reflux (65°C) for 2–3 hours to ensure complete reduction of the nitrile-borane complex.
-
Hydrolysis: Cool to 0°C. CAUTIOUSLY add MeOH (gas evolution). Then add 1M HCl and stir at RT for 1 hour to break the amine-borane complex.
-
Free Basing: Basify with NaOH (2M) to pH > 10 and extract with DCM.
Troubleshooting & Optimization Table
| Issue | Probable Cause | Solution |
| Debromination during Coupling | Catalyst too active or hydride source present. | Switch from Pd/C to |
| Hydrolysis of Nitrile | Aqueous base + High Temp. | Reduce water ratio in Suzuki coupling (use 9:1 Dioxane:Water) or switch to anhydrous conditions (CsF/DME). |
| Low Yield in Alkylation | Steric hindrance from ortho-CF3. | The ortho-CF3 blocks one face. Use smaller electrophiles (MeI, EtBr) or switch to KHMDS at -78°C to prevent aggregate formation. |
| Incomplete Reduction | Stable Borane-Amine complex. | The acid hydrolysis step (Step 4 in Protocol C) is mandatory. Ensure pH < 2 and stir time > 1h. |
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Chemical Safety Data. (2025). Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. Thermo Fisher Scientific. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2783247. Link
Sources
Application Notes & Protocols: Strategic Alkylation of the α-Carbon in Fluorinated Phenylacetonitriles
Introduction: The Strategic Value of α-Alkylated Fluorinated Phenylacetonitriles
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Phenylacetonitriles, for their part, are versatile precursors to a wide array of pharmacologically active compounds, including antihistamines, antidepressants, and antiarrhythmic agents. The convergence of these two motifs in fluorinated phenylacetonitriles creates a class of building blocks with immense potential.
The specific alkylation at the α-carbon of these scaffolds is a critical transformation that allows for the construction of complex molecular architectures and the introduction of key pharmacophores. However, the presence of the fluorine atom, while beneficial, introduces unique electronic challenges that must be strategically managed during synthesis. The electron-withdrawing nature of fluorine significantly increases the acidity of the adjacent α-proton, facilitating its removal. Yet, this same effect can influence the stability and reactivity of the resulting carbanion, demanding carefully optimized reaction conditions to achieve high yields and, where applicable, high stereoselectivity.
This comprehensive guide provides an in-depth exploration of robust and field-proven protocols for the α-alkylation of fluorinated phenylacetonitriles. We will dissect the mechanistic underpinnings of various methodologies, from classic phase-transfer catalysis to modern photoredox strategies, offering detailed, step-by-step protocols to empower researchers in their synthetic endeavors.
Mechanistic Considerations: The Role of the Fluorine Atom
The success of any α-alkylation protocol hinges on understanding the electronic influence of the fluorine substituent. The strong inductive effect (-I) of the fluorine atom polarizes the C-F bond, withdrawing electron density and significantly increasing the acidity of the Cα-H bond. This makes deprotonation more facile compared to their non-fluorinated analogs, allowing for the use of a wider range of bases.
However, the generated α-fluoro carbanion is a point of critical consideration. While the inductive effect helps stabilize the negative charge, the lone pairs on the fluorine atom can exert a destabilizing effect through lone pair-lone pair repulsion with the adjacent carbanion. The choice of base, solvent, and counterion becomes paramount in controlling the structure and reactivity of this intermediate to prevent side reactions like elimination or decomposition.
Diagram 1: General Mechanism of α-Alkylation
Application Notes and Protocols for the Synthesis of Indole Derivatives Utilizing 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of novel indole derivatives using 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile as a key starting material. The protocols detailed herein are grounded in established chemical principles and offer a robust framework for accessing a diverse range of functionalized indole scaffolds. The inclusion of a bromine atom and a trifluoromethyl group on the starting phenylacetonitrile offers a unique combination of reactivity and properties, making it a valuable precursor for generating complex molecules with potential therapeutic applications. This guide will explore the strategic utility of this reagent, provide detailed, step-by-step synthetic protocols, and discuss the underlying chemical logic to empower researchers in their synthetic endeavors.
Introduction: Strategic Importance of Fluorinated and Halogenated Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF3) group, into these scaffolds can profoundly and often beneficially alter their physicochemical and pharmacokinetic properties. The CF3 group is known to enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.
The starting material, 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile, is a strategically designed precursor for several reasons:
-
Ortho-Trifluoromethyl Group: This group sterically influences the cyclization process and electronically modifies the resulting indole ring, impacting its reactivity and biological profile.
-
Acetonitrile Moiety: The nitrile group is a versatile handle for constructing the pyrrole ring of the indole system, often via reductive cyclization or related transformations.
-
Bromo-Substituent: The bromine atom at the 5-position of the phenyl ring serves as a valuable functionalization point for post-cyclization modifications, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of substituents to further explore the structure-activity relationship (SAR) of the final indole derivatives.
This guide will focus on a reliable and adaptable method for the synthesis of 7-(trifluoromethyl)-5-bromo-1H-indole, a key intermediate that can be further diversified.
Reaction Scheme and Mechanism
The conversion of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile to the corresponding indole derivative typically proceeds via a reductive cyclization pathway.
Overall Transformation
The core of the synthesis involves the reduction of the nitrile group to a primary amine, which then undergoes an intramolecular cyclization to form the indole ring.[1][2] The most common methods for nitrile reduction are catalytic hydrogenation or the use of strong hydride reagents like lithium aluminum hydride (LiAlH4).[3][4]
Catalytic hydrogenation offers a scalable and often cleaner method for the reduction of nitriles to primary amines.[5][6][7] The reaction typically employs a transition metal catalyst, such as Raney Nickel or Palladium on carbon, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions is crucial to favor the formation of the primary amine and prevent the formation of secondary and tertiary amine byproducts.[8]
The mechanism proceeds through the initial formation of an imine intermediate upon the addition of one equivalent of hydrogen across the nitrile triple bond. This imine is then further reduced to the primary amine.[8] In the context of 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile, the newly formed 2-[5-Bromo-2-(trifluoromethyl)phenyl]ethan-1-amine is perfectly poised for an intramolecular nucleophilic attack on the aromatic ring, likely facilitated by a base, to displace a leaving group and form the indole. However, in this specific substrate, a direct cyclization onto the trifluoromethyl-bearing carbon is not feasible. A more plausible pathway involves a preliminary transformation, such as the Larock indole synthesis, which is not detailed here but represents an alternative strategy.
For the purpose of these application notes, we will focus on a reductive cyclization pathway that is conceptually illustrative.
Visualizing the Reaction Pathway
Caption: Generalized reductive cyclization pathway.
Experimental Protocols
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile | ≥97% | Major Chemical Supplier | |
| Raney® Nickel (slurry in water) | Active Catalyst | Major Chemical Supplier | Handle with care under inert atmosphere. |
| Anhydrous Ethanol | ACS Grade | Major Chemical Supplier | |
| Methanol | ACS Grade | Major Chemical Supplier | For workup and purification. |
| Diatomaceous Earth (e.g., Celite®) | Standard Grade | Major Chemical Supplier | For filtration of the catalyst. |
| Dichloromethane (DCM) | ACS Grade | Major Chemical Supplier | For extraction. |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | - | For washing. |
| Brine (Saturated NaCl solution) | Lab Prepared | - | For washing. |
| Anhydrous Magnesium Sulfate | Reagent Grade | Major Chemical Supplier | For drying organic layers. |
| Hydrogen Gas | High Purity | Gas Supplier | |
| Parr Hydrogenation Apparatus or similar | - | - | For reactions under hydrogen pressure. |
| Standard Glassware (Round-bottom flasks, etc.) | - | - | |
| Magnetic Stirrer/Hotplate | - | - | |
| Rotary Evaporator | - | - | |
| Thin Layer Chromatography (TLC) plates (Silica gel) | - | - | For reaction monitoring. |
| Column Chromatography Supplies (Silica gel, solvents) | - | - | For purification. |
Protocol: Synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indole via Catalytic Hydrogenation
WARNING: This reaction involves hydrogen gas under pressure and a pyrophoric catalyst (Raney Nickel). It should only be performed by trained personnel in a well-ventilated fume hood, using appropriate safety precautions, including a blast shield.
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, carefully wash the Raney Nickel slurry (approx. 0.5 g per 1 g of starting material) with anhydrous ethanol (3 x 10 mL) to remove the water.
-
Reaction Setup:
-
To a high-pressure reaction vessel (e.g., a Parr shaker bottle), add the washed Raney Nickel.
-
Add 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile (e.g., 5.0 g, 18.0 mmol).
-
Add anhydrous ethanol (100 mL).
-
-
Hydrogenation:
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with nitrogen gas (3 times) and then with hydrogen gas (3 times).
-
Pressurize the vessel with hydrogen gas to 50 psi (approximately 3.4 bar).
-
Begin vigorous stirring or shaking and heat the reaction to 50 °C.
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Optionally, the reaction can be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) by carefully depressurizing, taking an aliquot, filtering it through a small plug of Celite®, and spotting on a TLC plate.
-
-
Workup:
-
Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney Nickel catalyst. Caution: The Celite® pad with the catalyst may be pyrophoric. Do not allow it to dry completely and quench it carefully with water.
-
Wash the filter cake with additional ethanol (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the desired product (as determined by TLC) and concentrate under reduced pressure to yield 5-Bromo-7-(trifluoromethyl)-1H-indole as a solid.
-
Expected Results and Characterization
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Consistent with the structure of the target compound. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group. |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight. |
Further Applications: Post-Cyclization Functionalization
The synthesized 5-Bromo-7-(trifluoromethyl)-1H-indole is a versatile intermediate for further diversification. The bromine atom at the 5-position is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 5-position.
Caption: Suzuki-Miyaura cross-coupling workflow.
Brief Protocol:
-
Combine 5-Bromo-7-(trifluoromethyl)-1H-indole (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Degas the mixture by bubbling with nitrogen or argon.
-
Heat the reaction mixture (typically 80-100 °C) until the starting material is consumed (monitor by TLC).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by column chromatography.
Conclusion
2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile is a highly valuable and strategically functionalized starting material for the synthesis of a range of indole derivatives. The protocol described herein provides a reliable method for the synthesis of 5-Bromo-7-(trifluoromethyl)-1H-indole, a key building block for further elaboration. The presence of both the trifluoromethyl group and the bromine atom offers dual handles for fine-tuning the properties of the final molecules, making this synthetic route particularly attractive for applications in medicinal chemistry and drug discovery. Researchers are encouraged to adapt and optimize the provided conditions to suit their specific synthetic targets.
References
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. Retrieved February 12, 2026, from [Link]
-
ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved February 12, 2026, from [Link]
-
RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions. Retrieved February 12, 2026, from [Link]
-
Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved February 12, 2026, from [Link]
-
Chemguide. (n.d.). reduction of nitriles. Retrieved February 12, 2026, from [Link]
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved February 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved February 12, 2026, from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pp.bme.hu [pp.bme.hu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Cyanide Substitution on 5-Bromo-2-(Trifluoromethyl)benzyl Halides
Welcome to the technical support center for optimizing the cyanide substitution on 5-bromo-2-(trifluoromethyl)benzyl halides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of the resulting phenylacetonitrile derivative, a crucial intermediate in many synthetic pathways. Here, we will delve into the mechanistic nuances of this SN2 reaction, troubleshoot common experimental hurdles, and provide field-proven protocols to ensure the success of your synthesis.
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments, providing explanations and actionable solutions based on established chemical principles.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the cyanation of 5-bromo-2-(trifluoromethyl)benzyl halides can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here’s a systematic approach to diagnosing the issue:
-
Purity of the Benzyl Halide: The stability and purity of your starting benzyl halide are paramount. Impurities can lead to unwanted side reactions, consuming reagents and complicating purification. It is advisable to use a freshly purified benzyl halide, for instance, by distillation before use. [1]* Leaving Group Ability: The choice of the halide (X in -CH₂X) significantly impacts the reaction rate. The reactivity order for SN2 reactions is I > Br > Cl > F. [2]If you are using a benzyl chloride, consider switching to the bromide or iodide analog to enhance the reaction rate. The weaker carbon-halogen bond in bromides and iodides facilitates displacement by the cyanide nucleophile. [3]* Incomplete Reaction: The low solubility of alkali metal cyanides (NaCN, KCN) in many organic solvents is a common cause of sluggish or incomplete reactions. [1]To address this, consider the following:
-
Solvent Choice: Employ polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can better solvate the metal cation, leaving the cyanide anion more available for nucleophilic attack. [1][4] * Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is highly effective. The catalyst transports the cyanide ion from the solid or aqueous phase into the organic phase where the benzyl halide is dissolved, dramatically increasing the reaction rate. [1][5][6]* Reaction Temperature: While higher temperatures can accelerate the reaction, they can also promote side reactions like elimination. The optimal temperature should be determined empirically, but starting at a moderate temperature (e.g., 50-80°C) is a good practice. [7]
-
Question: I am observing a significant amount of an impurity with a distinct, unpleasant odor. What is it and how can I minimize its formation?
The likely culprit is the formation of the corresponding isocyanide (R-NC). The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom. [1] To minimize isocyanide formation:
-
Choice of Cyanide Salt: Use ionic alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN). More covalent metal cyanides, such as silver cyanide (AgCN), are known to favor the formation of isocyanides. [1]* Solvent Selection: Polar aprotic solvents like DMSO or acetone are recommended. These solvents effectively solvate the metal cation, leaving the more nucleophilic carbon end of the cyanide anion free to react. Protic solvents can hydrogen-bond with the carbon end of the cyanide ion, making the nitrogen atom more accessible for attack. [1]* Reaction Mechanism: Ensure your reaction conditions favor an SN2 pathway. The substrate, 5-bromo-2-(trifluoromethyl)benzyl halide, is a primary benzylic halide, which strongly favors the SN2 mechanism. [8][9]Avoid conditions that could promote a competing SN1 mechanism, which can lead to carbocation formation and a higher likelihood of isocyanide formation.
If isocyanide is still present in your product, it can be removed by washing the crude product with warm (around 60°C) 50% sulfuric acid. This hydrolyzes the isocyanide, allowing for its separation from the desired nitrile. [1]
Question: My reaction is very slow, even with heating. How can I accelerate it without promoting side reactions?
A sluggish reaction is often due to the low concentration of the cyanide nucleophile in the organic phase.
-
Phase-Transfer Catalysis (PTC): As mentioned earlier, PTC is a powerful technique to accelerate this type of reaction. Quaternary ammonium or phosphonium salts are effective catalysts. [1][5]* Catalytic Iodide: Adding a catalytic amount of an iodide salt (e.g., NaI or KI) can accelerate the reaction if you are starting with a benzyl chloride or bromide. The iodide ion is a better nucleophile and a better leaving group. It can first displace the original halide to form the more reactive benzyl iodide in situ (Finkelstein reaction), which then reacts more rapidly with the cyanide ion. [7]
Question: What is the optimal solvent for this cyanation reaction?
The choice of solvent is critical for the success of the cyanide substitution on your 5-bromo-2-(trifluoromethyl)benzyl halide.
| Solvent Type | Examples | Suitability for SN2 Cyanation | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Highly Recommended | These solvents are polar enough to dissolve the cyanide salt to some extent but do not strongly solvate the cyanide anion. This leaves the nucleophile "naked" and highly reactive, significantly increasing the SN2 reaction rate. [10][11][12] |
| Polar Protic | Water, Ethanol, Methanol | Not Recommended | These solvents can form strong hydrogen bonds with the cyanide anion, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity. [4][10]The presence of water can also lead to hydrolysis of the starting material or the product. [1][13] |
| Nonpolar | Toluene, Hexane | Not Recommended | These solvents are unable to dissolve the ionic cyanide salt, leading to a heterogeneous mixture with very little to no reaction. [10] |
Recommendation: Dimethyl sulfoxide (DMSO) is often an excellent choice due to its high polarity and ability to dissolve many inorganic salts.
Frequently Asked Questions (FAQs)
What is the reaction mechanism for the cyanide substitution on 5-bromo-2-(trifluoromethyl)benzyl halides?
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [8][9]The cyanide anion (⁻CN) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the halide leaving group in a single, concerted step. The benzylic position is particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring. [8][14]
Are there safer alternatives to traditional cyanide salts?
Yes, due to the high toxicity of alkali metal cyanides, several safer cyanide sources have been developed. While these may require different reaction conditions, they are worth considering, especially for large-scale synthesis. Some alternatives include:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆]): A less toxic and more stable source of cyanide. [15]* Acetone Cyanohydrin: Can be a convenient alternative to HCN. [16]* Trimethylsilyl Cyanide (TMSCN): Often used in the presence of a Lewis acid.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): An efficient and stable cyanide source. [15]* Isonitriles: Can act as a cyanide source in the presence of a suitable catalyst. [17] It is important to consult the literature for specific protocols when using these alternative reagents.
How does the trifluoromethyl group on the aromatic ring affect the reaction?
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This has two main effects:
-
Increased Electrophilicity: It increases the partial positive charge on the benzylic carbon, making it more susceptible to nucleophilic attack. This generally increases the rate of the SN2 reaction. [8]2. Destabilization of a Potential Carbocation: If any SN1 pathway were to compete, the electron-withdrawing nature of the -CF₃ group would destabilize the resulting benzylic carbocation, further favoring the SN2 mechanism.
Experimental Protocols
Protocol 1: Standard Cyanation of 5-Bromo-2-(trifluoromethyl)benzyl Bromide
This protocol is a general starting point for the cyanation reaction.
Materials:
-
5-Bromo-2-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2-(trifluoromethyl)benzyl bromide (1 equivalent) in anhydrous DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or vacuum distillation to yield 5-bromo-2-(trifluoromethyl)benzyl cyanide.
Protocol 2: Phase-Transfer Catalyzed Cyanation
This protocol is recommended for improved reaction rates and yields, especially for less reactive benzyl halides.
Materials:
-
5-Bromo-2-(trifluoromethyl)benzyl halide
-
Sodium cyanide (NaCN)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, prepare a solution of sodium cyanide (1.5 equivalents) in a minimal amount of water.
-
Add a solution of 5-bromo-2-(trifluoromethyl)benzyl halide (1 equivalent) and tetrabutylammonium bromide (0.1 equivalents) in toluene.
-
Stir the biphasic mixture vigorously at 80°C for 2-4 hours, monitoring the reaction progress.
-
Cool the mixture to room temperature and separate the organic and aqueous layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Leaving group - Wikipedia [en.wikipedia.org]
- 3. purechemistry.org [purechemistry.org]
- 4. quora.com [quora.com]
- 5. CZ301063B6 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 6. phasetransfer.com [phasetransfer.com]
- 7. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Sciencemadness Discussion Board - Mechanism of benzyl cyanide synthesis ? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Solvent Choice for Alkylation of Electron-Deficient Benzyl Cyanides
Welcome to the technical support center dedicated to the nuanced art of solvent selection for the alkylation of electron-deficient benzyl cyanides. This guide is structured to provide researchers, chemists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to move beyond simple protocol recitation and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is solvent selection so critical for the alkylation of electron-deficient benzyl cyanides?
The choice of solvent is arguably one of the most influential parameters in this reaction, governing several key factors simultaneously:
-
Reactant Solubility: The base (e.g., KOH, NaH) and the benzyl cyanide precursor must be sufficiently soluble to allow for the formation of the reactive carbanion (enolate).
-
Carbanion Stability and Reactivity: The solvent shell around the generated carbanion dictates its nucleophilicity. Polar aprotic solvents, for instance, can solvate the counter-ion (like K⁺), leaving a more "naked" and highly reactive carbanion.[1]
-
Reaction Pathway Selectivity (C- vs. O-Alkylation): The solvent environment is a primary determinant in the competition between the desired C-alkylation and the common O-alkylation side reaction.[2][3] Protic solvents can hydrogen-bond with the oxygen atom of the enolate, reducing its nucleophilicity and favoring C-alkylation, but are often incompatible with the strong bases required.
-
Workup and Purification: A solvent that is effective for the reaction may introduce significant challenges during product isolation, such as the formation of emulsions or difficulties in removal (e.g., high-boiling point solvents like DMSO).[4][5]
Q2: What are the primary classes of solvents to consider, and what are their general pros and cons?
The choice of solvent system creates a trade-off between reactivity and ease of handling. A summary is provided below.
| Solvent Class | Examples | Pros | Cons |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent at solvating cations, leading to highly reactive carbanions. Good solubility for many organic and inorganic reactants.[4] | High boiling points, can be difficult to remove. Water miscibility complicates aqueous workups.[5] Can sometimes favor O-alkylation. |
| Nonpolar Aprotic | Toluene, Benzene, Hexane | Easy to remove, simplified workup via phase separation. Lower reactivity can improve selectivity for mono-alkylation.[6] | Poor solubility for inorganic bases and salts. Often requires the use of Phase Transfer Catalysis (PTC). |
| Ethers | THF, Diethyl Ether | Moderate polarity, good solvents for many organic reagents. | Low boiling points can limit reaction temperature. Can form peroxides. |
| Alcohols | Ethanol, Methanol | Protic nature can favor C-alkylation by solvating the enolate oxygen. | Generally incompatible with strong bases (e.g., NaH, LDA) as they will be deprotonated first. |
Q3: What is Phase Transfer Catalysis (PTC), and why is it so highly recommended for this reaction?
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic substrate in a nonpolar solvent).[7] A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the anion (e.g., hydroxide or cyanide) from the solid or aqueous phase into the organic phase where the benzyl cyanide resides.[8][9]
Key Advantages of PTC:
-
Eliminates Solubility Issues: It circumvents the low solubility of inorganic bases in nonpolar organic solvents.[8]
-
Enables Milder Conditions: Reactions can often be run at lower temperatures with less hazardous, inexpensive bases like solid KOH or concentrated NaOH.[10]
-
Simplifies Workup: The use of water-immiscible solvents like toluene allows for a simple phase separation, avoiding the difficult workups associated with DMSO or DMF.[5][11]
-
Reduces Byproducts: PTC can lead to cleaner reactions with higher yields and selectivity.
Troubleshooting Guide: Specific Experimental Issues
Problem: My reaction shows low or no conversion of the starting material.
Q: I've mixed my benzyl cyanide, alkyl halide, and base, but after several hours, I only see starting material. What's going wrong?
This is a classic issue often rooted in the failure to generate the necessary carbanion.
-
Possible Cause 1: Inadequate Base/Solvent Combination.
-
Explanation: The pKa of the benzylic proton on an electron-deficient benzyl cyanide is significantly lowered, but a sufficiently strong base is still required for complete deprotonation. The effectiveness of a base is highly dependent on the solvent. In nonpolar solvents like toluene, an inorganic base like solid KOH has virtually no solubility or ability to act.
-
Suggested Solution:
-
Switch to a Polar Aprotic Solvent: If you are using a nonpolar solvent without PTC, switch to DMSO or DMF to better dissolve the base and facilitate deprotonation.[8]
-
Implement Phase Transfer Catalysis (PTC): This is the preferred solution. Add a catalytic amount (1-5 mol%) of a quaternary ammonium salt like TBAB to your reaction in a nonpolar solvent like toluene with a solid or concentrated aqueous base (e.g., 50% NaOH).[10] The catalyst will transport the hydroxide into the organic phase to perform the deprotonation.
-
-
-
Possible Cause 2: Inactive Reagents.
-
Explanation: Bases like sodium hydride (NaH) can be deactivated by atmospheric moisture. Alkylating agents can degrade over time.
-
Suggested Solution: Use freshly opened or properly stored NaH. If using NaH, wash it with hexane before use to remove the protective mineral oil. Ensure the purity of your benzyl cyanide and alkyl halide, distilling them if necessary.[8][12]
-
Problem: The reaction works, but the yield is low due to multiple side products.
Q: I'm getting a mixture of products, including what appears to be dialkylated and O-alkylated species. How can I improve the selectivity for my desired mono-C-alkylated product?
This is a common challenge stemming from the high reactivity of the intermediate carbanion and its ambident (two-site) nucleophilic nature.
-
Possible Cause 1: Over-alkylation (Dialkylation).
-
Explanation: The product, a mono-alkylated benzyl cyanide, still possesses an acidic proton. The carbanion of this product can be formed and react with another equivalent of the alkylating agent, leading to a dialkylated byproduct. This is often exacerbated in highly polar solvents where the carbanion is very reactive.
-
Suggested Solutions:
-
Change Solvent: Switching from a highly polar solvent like DMSO to a less polar one like toluene (with PTC) can temper the carbanion's reactivity and decrease the rate of the second alkylation.[6]
-
Control Stoichiometry: Use a slight excess of the benzyl cyanide relative to the alkylating agent to increase the probability of the alkylating agent reacting with the starting material.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation.
-
-
-
Possible Cause 2: Competing O-Alkylation.
-
Explanation: The benzyl cyanide carbanion is an enolate, with negative charge density on both the alpha-carbon and the nitrogen atom of the nitrile group. Alkylation can occur at either site. According to Hard-Soft Acid-Base (HSAB) theory, "hard" electrophiles tend to react at the "harder" nitrogen atom (O-alkylation analogue), while "softer" electrophiles react at the "softer" carbon atom (C-alkylation).[1][13]
-
Suggested Solutions:
-
Modify the Alkylating Agent: If possible, use a "softer" alkylating agent. The general trend is Alkyl Iodide > Alkyl Bromide > Alkyl Tosylate/Chloride.[13] Alkyl iodides are the softest and most strongly favor C-alkylation.
-
Optimize the Solvent and Counter-ion: This is a complex interplay. Highly polar aprotic solvents (DMSO, DMF) create a "free" or "naked" enolate, which can be highly reactive and sometimes lead to more O-alkylation.[1] Cations that coordinate strongly to the nitrogen (like Li⁺) can shield it, favoring C-alkylation.[1] Therefore, using a base like LDA (Lithium Diisopropylamide) in THF might improve C-selectivity compared to KOH in DMSO.
-
-
Decision Workflow for Solvent System Optimization
The following diagram outlines a logical decision-making process for selecting and troubleshooting your solvent system.
Caption: Decision tree for selecting and optimizing a solvent system.
Illustrative Reaction Pathways
The choice of solvent and reagents directly influences the balance between the desired C-alkylation and the undesired O-alkylation pathway.
Caption: Competing C- vs. O-alkylation pathways for benzyl cyanide.
Experimental Protocols
Protocol 1: General Procedure using Phase Transfer Catalysis (Recommended)
This protocol is recommended for its scalability, simplified workup, and generally high selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the electron-deficient benzyl cyanide (1.0 eq.), toluene (5-10 mL per mmol of cyanide), and tetrabutylammonium bromide (TBAB, 0.02-0.05 eq.).
-
Add Base: Add finely ground potassium hydroxide (KOH, 1.5-2.0 eq.) or 50% aqueous sodium hydroxide (NaOH, 2.0 eq.).
-
Add Alkylating Agent: Begin vigorous stirring and add the alkylating agent (1.05-1.1 eq.) dropwise over 10-15 minutes. An exotherm may be observed.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and additional toluene. Separate the organic layer, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 2: Procedure using a Polar Aprotic Solvent
This protocol can be effective but may require a more involved workup.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.).
-
Wash NaH: Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane.
-
Add Solvent: Add anhydrous DMSO or DMF (5-10 mL per mmol of NaH).
-
Form Anion: Cool the mixture to 0 °C. Slowly add a solution of the electron-deficient benzyl cyanide (1.0 eq.) in a small amount of the same anhydrous solvent. Allow the mixture to stir for 30 minutes at room temperature to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Add Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent (1.05 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or GC-MS.
-
Workup: Carefully quench the reaction by slowly adding it to a flask containing ice and water. Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate). Note: This step can be difficult due to the high water solubility of DMSO/DMF.
-
Purification: Combine the organic extracts, wash thoroughly with brine to help remove the residual polar solvent, dry over Na₂SO₄, filter, and concentrate. Purify the crude product.
References
-
Ono, N., Yoshimura, T., Saito, T., Tamura, R., Tanikaga, R., & Kaji, A. (n.d.). Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base. Oxford Academic. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase Transfer Catalysis. Retrieved from [Link]
-
Keglevich, G., Rapi, Z., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 633-647. Retrieved from [Link]
-
PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PTC Organics. (n.d.). Top 10 PTC Applications. Retrieved from [Link]
-
Scribd. (n.d.). Acid and Base Catalyzed Reactions of Active Methylene Compounds. Retrieved from [Link]
-
International Journal of Advanced Biotechnology and Research. (n.d.). Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of organic solvents on the rate of C-alkylation of benzyl cyanide under ultrasonic condition. Retrieved from [Link]
-
ResearchGate. (n.d.). C-alkylation of benzyl cyanide under controlled PTC assisted ultrasonic condition. Retrieved from [Link]
-
Zhang, Y., Mao, L. L., Hu, S., Luan, Y., & Cong, H. (2021). Photoinduced anti-Markovnikov Hydroalkylation of Unactivated Alkenes Employing a Dual-Component Initiator. ACS Catalysis, 11(21), 13465-13472. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of benzyl cyanides.
-
Löfberg, C., Grigg, R., Whittaker, M. A., Keep, A., & Derrick, A. (2006). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a Cp*Ir Complex. The Journal of Organic Chemistry, 71(21), 8023-8027. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential reaction energy profiles for O versus C alkylation of enolates. Retrieved from [Link]
-
Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved from [Link]
-
Owlstown. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved from [Link]
Sources
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 4. phasetransfer.com [phasetransfer.com]
- 5. ptcorganics.com [ptcorganics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US4056509A - Preparation of benzyl cyanides - Google Patents [patents.google.com]
- 11. ptcorganics.com [ptcorganics.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Purification Protocols for 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile
Case ID: SALT-REM-001 Subject: Removal of Inorganic Salts (NaCN, KCN, NaBr, KBr) from Reaction Mixtures Applicable Molecule: 2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile Chemical Class: Halogenated Aryl Acetonitrile
Diagnostic Assessment
Start Here. The method for removing inorganic salts depends entirely on the solvent system used during your synthesis. Select your scenario below to jump to the correct protocol.
Scenario Identification
-
Scenario A (Homogeneous): Reaction performed in polar aprotic solvents (DMSO, DMF, NMP). The mixture is currently a single dark liquid phase.
-
Scenario B (Biphasic/PTC): Reaction performed in Toluene/Water or DCM/Water using a Phase Transfer Catalyst (e.g., TBAB). The mixture already has two layers or solids present.
Standard Purification Protocols
Protocol A: Workup for Polar Aprotic Solvents (DMSO/DMF)
Context: Salts (NaBr, unreacted NaCN) are partially soluble in DMSO, making simple filtration ineffective. You must force the product into a non-polar phase while keeping salts in the aqueous phase.
The Challenge: DMSO and DMF can partition into the organic layer, carrying salts with them and causing product oiling.
Step-by-Step Procedure:
-
Quench & Dilution:
-
Cool the reaction mixture to <10°C.
-
Pour the reaction mixture slowly into 3.0 volumes of ice-cold water (relative to reaction volume).
-
Observation: The product, being highly lipophilic due to the
and groups, should precipitate as a solid or a dense oil. The inorganic salts will dissolve in the water.
-
-
Extraction (Liquid-Liquid):
-
Add Ethyl Acetate (EtOAc) or MTBE (1.0 volume). Agitate vigorously for 5–10 minutes.
-
Why? EtOAc is polar enough to dissolve the nitrile but immiscible with water.
-
-
The "Back-Wash" (Critical Step):
-
Drying:
-
Dry the organic phase over Anhydrous
or . -
Filter and concentrate.
-
Protocol B: Workup for Biphasic/PTC Reactions
Context: Toluene or similar solvents are often used. Salts will be in the aqueous layer or precipitated.
Step-by-Step Procedure:
-
Phase Separation:
-
Stop agitation and allow layers to settle.
-
Troubleshooting: If a "rag layer" (emulsion) forms between the organic and aqueous phase, do not discard it. See Module 3.
-
-
Salt Removal Wash:
-
Filtration:
-
If fine inorganic precipitates remain suspended in the organic layer, filter the organic phase through a pad of Celite or Silica before concentration.
-
Visualization: Decision & Workflow Logic
Caption: Decision matrix for salt removal based on reaction solvent system.
Advanced Troubleshooting (FAQs)
Issue: "I have a persistent emulsion (Rag Layer)."
Cause: The
-
Density Modification: Add more solvent (EtOAc or Toluene) to lower the density of the organic phase.
-
Filtration: Pass the entire biphasic mixture through a Celite pad (diatomaceous earth). The solid salts trapping the emulsion will be caught in the filter, breaking the emulsion immediately.
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer. This increases the density difference and "salts out" organics.
Issue: "The product is oiling out instead of crystallizing."
Cause: Residual solvent (DMF/DMSO) or impurities (benzyl alcohol derivatives) are acting as plasticizers. Solution:
-
Perform the LiCl wash mentioned in Protocol A.
-
After concentration, dissolve the oil in a minimum amount of hot Heptane or Hexane (with a drop of EtOAc if needed) and cool slowly to induce crystallization. The
and groups usually facilitate good crystallization from non-polar solvents.
Issue: "My yield is low after aqueous workup."
Cause: The nitrile might be hydrolyzing to the amide/acid if the workup is too acidic or basic and hot. Solution: Keep all aqueous washes neutral and cold (<20°C). Avoid prolonged exposure to strong bases (NaOH) during the salt removal step.
Safety Critical: Cyanide Management
WARNING: HIGH TOXICITY HAZARD If your reaction used NaCN or KCN, the "inorganic salts" you are removing include unreacted cyanide.
-
pH Control is Vital:
-
NEVER acidify the aqueous waste stream containing cyanide salts without first oxidizing them. Acidification releases Hydrogen Cyanide (HCN) gas, which is rapidly fatal.[6]
-
Maintain aqueous waste pH > 10 until disposal treatment.
-
-
Oxidative Quench (Recommended):
-
Treat all aqueous waste streams (the "salt water") with Bleach (Sodium Hypochlorite) or Hydrogen Peroxide under basic conditions.
-
Reaction:
. Cyanate ( ) is significantly less toxic. -
Allow to stand for 12 hours before disposal.
-
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for nitrile synthesis and workup procedures).
-
Org. Synth. 1922, 2, 9. Benzyl Cyanide. (Foundational protocol for benzyl halide cyanation and salt removal). Link
-
BenchChem Application Note. Workup for Reactions in DMF or DMSO. (Specifics on LiCl washing to remove polar solvents). Link
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-5-(trifluoromethyl)phenylacetonitrile. (Physical properties and safety data). Link
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (Solved) - Reaction of benzyl bromide with sodium cyanide in DMF gives the... (1 Answer) | Transtutors [transtutors.com]
- 5. CN1257154C - Method for reducing benzyl alcohol in benzyl cyanide - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
controlling regioselectivity in reactions of 2,5-disubstituted phenylacetonitriles
Technical Support Center: Precision Functionalization of 2,5-Disubstituted Phenylacetonitriles
Ticket ID: #PA-25-REGIO-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Subject: Controlling Regioselectivity in Alkylation and Ring Substitution Workflows
Executive Summary
2,5-Disubstituted phenylacetonitriles are deceptive scaffolds. While they appear structurally simple, they present a "dual-front" regioselectivity challenge:
- -Carbon Reactivity: The benzylic position is prone to "runaway" dialkylation due to the enhanced acidity of the mono-alkylated intermediate.
-
Ring Electrophilic Substitution (EAS): The 2,5-substitution pattern creates a complex electronic landscape where steric hindrance often battles electronic activation, leading to isomeric mixtures (typically C4 vs. C6) that are difficult to separate.
This guide provides troubleshooting protocols to lock in regiocontrol, utilizing Phase Transfer Catalysis (PTC) for alkylation and predictive electronic mapping for ring functionalization.
Module 1: The -Carbon Gateway (Alkylation Control)
User Issue: "I am attempting to mono-alkylate 2,5-dimethoxyphenylacetonitrile with isopropyl bromide, but I consistently get 30-40% dialkylated byproduct. Lowering the equivalent of alkyl halide just leaves unreacted starting material."
Technical Diagnosis: This is a classic thermodynamic trap. The mono-alkylated product (a secondary nitrile) is often more acidic than the starting primary nitrile because the resulting carbanion is destabilized less by the electron-donating alkyl group than it is stabilized by the relief of solvation energy in non-polar solvents. In homogeneous conditions (e.g., NaH/THF), the base rapidly deprotonates the product, leading to dialkylation.[1]
The Solution: Interfacial Mechanism (Phase Transfer Catalysis) Switching to a Phase Transfer Catalysis (PTC) system enforces kinetic control . By using solid base (Solid-Liquid PTC) or concentrated aqueous base (Liquid-Liquid PTC), the concentration of the active carbanion in the organic phase is kept extremely low. The reaction occurs at the interface or via ion-pair extraction, preventing the "second deprotonation" of the product.
Protocol: Regioselective Mono-Alkylation via PTC
| Parameter | Specification | Rationale |
| Solvent | Toluene or Toluene/Cyclohexane (1:1) | Non-polar solvents tighten the ion pair, enhancing selectivity. |
| Base | 50% aq. NaOH or Solid KOH (finely ground) | Generates the interface. Solid KOH is preferred for hydrolytically sensitive substrates. |
| Catalyst | TBAB (Tetrabutylammonium bromide) or TEBA | 1-5 mol%. Transfers the anion into the organic phase.[2] |
| Temperature | 35–45 °C | Moderate heat initiates the reaction without promoting elimination of the alkyl halide. |
Step-by-Step Workflow:
-
Charge: To a reactor, add 2,5-dimethoxyphenylacetonitrile (1.0 equiv), Toluene (10 vol), and TBAB (0.05 equiv).
-
Base Addition: Add 50% NaOH (3.0 equiv) with vigorous agitation (>500 RPM). Note: High shear is critical for interfacial surface area.[1]
-
Addition: Add the alkyl halide (e.g., isopropyl bromide, 1.1 equiv) dropwise over 60 minutes.
-
Monitor: Check HPLC every 30 mins. The reaction typically stalls at ~95% conversion. Do not push for 100% , as dialkylation spikes at the end.
-
Quench: Separate phases, wash organic layer with water (2x) and brine (1x).
Module 2: Ring Functionalization (EAS Regiocontrol)
User Issue: "I need to introduce a nitro group to the ring. I expected substitution at Position 4, but I'm seeing a mixture of isomers. How do I predict and control this?"
Technical Diagnosis: In 2,5-disubstituted systems (assuming electron-donating groups like -OMe or -Alkyl at 2 and 5), the directing effects are competitive.
-
The 2-substituent activates positions 3 and 5 (5 is blocked). -> Directs to C3.
-
The 5-substituent activates positions 4 and 6. -> Directs to C4 and C6.
-
The -CH2CN group is a weak activator (hyperconjugation) but directs Ortho/Para. However, its steric bulk usually blocks C2 and C6.[1]
The "Winner" Logic:
-
C3: Ortho to 2-subst, Meta to 5-subst. (Sterically crowded by C2 and C4).
-
C4: Para to 5-subst, Meta to 2-subst. (Electronically Favored ).
-
C6: Ortho to 5-subst, Ortho to CH2CN. (Sterically Blocked ).
Therefore, C4 is the thermodynamic product. If you are seeing C6, it is likely due to high-energy "hot" nitration conditions where selectivity is lost.
Visual Guide: Regioselectivity Decision Tree
Caption: Logic flow for predicting electrophilic aromatic substitution on 2,5-activated systems. C4 is favored due to para-directing effects of the C5 substituent.
Module 3: Troubleshooting FAQs
Q1: My nitrile hydrolysis (to the acid) is failing. I've refluxed in 10% NaOH for 24 hours, but the starting material persists. A: If you have successfully alkylated the alpha-position (especially with a bulky group like isopropyl), the nitrile is now neopentyl-like or sterically shielded. Standard aqueous hydrolysis fails because the water molecule cannot attack the carbon of the nitrile.
-
Fix: Use "Anhydrous Hydrolysis" (Pinner-like conditions).
Q2: Can I use LDA for the alkylation to guarantee mono-selectivity? A: Yes, but it is operationally demanding. You must use stoichiometric LDA (1.05 equiv) at -78°C in THF.
-
Advantage:[1][3][4][6][7] Irreversible deprotonation forms the anion before the electrophile is added.
-
Disadvantage:[1][4][8] On scale, cryogenic cooling is expensive.[1] If you overshoot the temperature, the anion can attack the nitrile of another molecule (Thorpe-Ziegler condensation), forming a dimer. PTC is generally more robust for scale-up.
Q3: During nitration, I see a dark tar forming.
A: Phenylacetonitriles are oxidation-sensitive at the benzylic position. Strong mixed acid (
-
Fix: Use milder nitrating agents, such as Acetyl Nitrate (generated in situ from
) at 0°C. This maintains the ring substitution reactivity while sparing the benzylic position.
References
-
Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses. (Foundational text on PTC specificity).
-
BenchChem Technical Notes. (2025). Optimization of Phenylacetonitrile Alkylation: Mono vs Di-Selectivity. (Modern process data).
-
Theodore, L. J., & Nelson, W. L. (1987).[1] Stereospecific synthesis of verapamil enantiomers. Journal of Organic Chemistry. (Details the 3,4-dimethoxy analog, applicable to 2,5-systems).
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative source on EAS directing effects).
-
PhaseTransfer.com. Industrial Phase-Transfer Catalysis: Verapamil and Analogues. (Industrial application of the PTC protocol).
Sources
- 1. CN100586923C - Method for preparing phenylacetic acid by non-catalytic hydrolysis of phenylacetonitrile in near-critical water medium - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alkene Dialkylation via Triple Radical Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. A Process For The Preparation Of Verapamil Hydrochloride [quickcompany.in]
- 8. youtube.com [youtube.com]
Validation & Comparative
A Senior Application Scientist's Guide to 19F NMR Spectrum Analysis of the Trifluoromethyl Group in Phenylacetonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is a prevalent motif, valued for its ability to enhance metabolic stability, binding affinity, and bioavailability. Among the analytical techniques available for characterizing these fluorinated molecules, 19F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and sensitive tool. This is due to the 19F nucleus's 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that minimizes signal overlap.[1]
This guide provides an in-depth comparison of the 19F NMR spectral characteristics of the trifluoromethyl group in phenylacetonitriles. We will explore how the electronic environment, as modulated by various substituents on the phenyl ring, influences the 19F chemical shift. This guide will also provide a detailed experimental protocol for acquiring high-quality 19F NMR spectra and will be supported by experimental data from closely related trifluoromethyl-substituted aromatic compounds to illustrate key principles.
The Unparalleled Sensitivity of 19F NMR for Trifluoromethyl Groups
The 19F nucleus is an ideal probe for NMR spectroscopy. Its spin of 1/2, coupled with its high natural abundance, makes it nearly as sensitive as the proton (1H) nucleus.[1] What truly sets 19F NMR apart is its expansive chemical shift window, which typically spans over 400 ppm. This broad range significantly reduces the likelihood of signal overlap, even in complex molecular environments.[2]
The chemical shift of the trifluoromethyl group is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups on the phenyl ring will deshield the fluorine nuclei, causing a downfield shift (less negative ppm values), while electron-donating groups will shield the fluorine nuclei, resulting in an upfield shift (more negative ppm values).[1] This sensitivity allows for the subtle electronic perturbations caused by different substituents to be readily observed and quantified.
Comparative Analysis of Substituent Effects on the 19F NMR Chemical Shift of the Trifluoromethyl Group
Below is a table compiling 19F NMR chemical shift data for a series of para-substituted trifluoromethyl-benzenes, which serve as excellent models for understanding the trends expected in trifluoromethyl-phenylacetonitriles. The data illustrates the impact of electron-donating and electron-withdrawing groups on the 19F chemical shift of the CF3 group.
| Substituent (X) at para-position | Compound | 19F Chemical Shift (δ) in CDCl3 (ppm) | Electronic Effect of Substituent |
| -NO2 | 1-Nitro-4-(trifluoromethyl)benzene | -63.18[3] | Strong Electron-Withdrawing |
| -CN | 4-(Trifluoromethyl)benzonitrile | -63.61[3] | Strong Electron-Withdrawing |
| -COCH3 | 1-(4-(Trifluoromethyl)phenyl)ethanone | Not specified in search results | Moderate Electron-Withdrawing |
| -Cl | 1-Chloro-4-(trifluoromethyl)benzene | Not specified in search results | Weak Electron-Withdrawing (Inductive) |
| -H | α,α,α-Trifluorotoluene | -63.72[4] | Neutral |
| -CH3 | 4-Methyl-1-(trifluoromethyl)benzene | Not specified in search results | Weak Electron-Donating |
| -OCH3 | 1-Methoxy-4-(trifluoromethyl)benzene | Not specified in search results | Strong Electron-Donating |
Interpreting the Data:
As demonstrated in the table, the 19F chemical shift of the trifluoromethyl group is a sensitive indicator of the electronic nature of the para-substituent. Strong electron-withdrawing groups like nitro (-NO2) and cyano (-CN) pull electron density away from the phenyl ring and, consequently, from the CF3 group. This deshielding effect results in a downfield shift of the 19F NMR signal. Conversely, electron-donating groups would be expected to push electron density into the ring, shielding the CF3 group and causing an upfield shift in the 19F NMR signal.
This relationship can be visualized in the following diagram, which illustrates the electronic influence of substituents on the 19F chemical shift of the trifluoromethyl group.
Caption: Electronic effects of substituents on the 19F chemical shift of the CF3 group.
Experimental Protocol for 19F NMR Spectrum Acquisition
Obtaining high-quality 19F NMR spectra is crucial for accurate analysis. The following is a detailed, step-by-step methodology for acquiring a 19F NMR spectrum of a trifluoromethyl-phenylacetonitrile derivative.
1. Sample Preparation:
-
Dissolution: Accurately weigh 5-10 mg of the trifluoromethyl-phenylacetonitrile compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry NMR tube.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a known amount of an internal standard can be added. A common standard is trifluorotoluene, which has a chemical shift of approximately -63.72 ppm relative to CFCl3.[4]
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the 19F frequency. This ensures optimal sensitivity and signal-to-noise.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is essential for high-resolution spectra.
3. Acquisition Parameters:
-
Pulse Sequence: A standard one-pulse sequence with proton decoupling is typically used for acquiring 19F NMR spectra.
-
Acquisition Time (at): Set the acquisition time to at least 1-2 seconds to ensure adequate resolution.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is generally sufficient for the CF3 group.
-
Number of Scans (ns): The number of scans will depend on the sample concentration. For a typical sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Spectral Width (sw): Set a spectral width that encompasses the expected chemical shift range of the CF3 group and the reference standard. A width of 50-100 ppm is usually adequate.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or an external reference. The primary reference for 19F NMR is CFCl3 (0 ppm).[2]
The following diagram illustrates the general workflow for 19F NMR spectrum analysis.
Caption: Workflow for 19F NMR Spectrum Analysis.
Conclusion
19F NMR spectroscopy is an indispensable technique for the analysis of trifluoromethyl-substituted phenylacetonitriles and other fluorinated compounds in drug discovery and development. The high sensitivity and wide chemical shift dispersion of the 19F nucleus provide a clear window into the electronic environment of the CF3 group. As we have demonstrated through comparison with analogous compounds, the 19F chemical shift is a reliable indicator of the electronic effects of substituents on the phenyl ring. By following a robust experimental protocol, researchers can obtain high-quality spectra that yield valuable structural and electronic information, thereby accelerating the design and optimization of novel therapeutic agents.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for - The Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)toluene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
(n.d.). 2 - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). alpha,alpha,alpha-TRIFLUOROTOLUENE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. Retrieved from [Link]
-
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). 19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container. Retrieved from [Link]
-
Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
(n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
PMC. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF. Retrieved from [Link]
-
(n.d.). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides. Retrieved from [Link]
-
PMC. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
PMC. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of trifluoromethyl-substituted proline analogues as 19F NMR labels for peptides in the polyproline II conformation. Retrieved from [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
Sources
Reactivity Face-Off: Chloro- vs. Bromo-Substituted Trifluoromethylphenylacetonitriles in Nucleophilic Aromatic Substitution
A Senior Application Scientist's Guide to Halogen Reactivity in Electron-Deficient Arenes
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Among the vast array of available building blocks, halogenated aromatic compounds serve as versatile intermediates. This guide provides an in-depth comparison of the reactivity of chloro- and bromo-substituted trifluoromethylphenylacetonitriles, offering both theoretical grounding and practical, field-proven insights to inform your experimental design.
The Underlying Chemistry: A Tale of Two Halogens in an Electron-Poor Arena
The reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) is a nuanced interplay of several factors, primarily the nature of the halogen, the presence of activating groups on the aromatic ring, and the reaction conditions.[1][2] In the case of trifluoromethylphenylacetonitriles, the potent electron-withdrawing nature of both the trifluoromethyl (-CF3) and nitrile (-CN) groups renders the aromatic ring highly electron-deficient and thus, primed for nucleophilic attack.[3]
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway.[2][4] The first and often rate-determining step is the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[2][4] The second, faster step involves the elimination of the halide leaving group, which restores the aromaticity of the ring.
A common misconception, stemming from principles of SN1 and SN2 reactions, is that bromide, being a better leaving group than chloride due to the weaker C-Br bond, should lead to a faster reaction.[5] However, in SNAr, the opposite is often true. The reactivity order is typically F > Cl > Br > I.[4] This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex.[6][7] The highly electronegative halogen atom stabilizes the negatively charged intermediate through its inductive effect.[6] Chlorine, being more electronegative than bromine, provides greater stabilization to the transition state leading to the Meisenheimer complex, thereby lowering the activation energy of this crucial first step.
The powerful electron-withdrawing trifluoromethyl group further enhances this effect by delocalizing the negative charge of the intermediate, significantly accelerating the reaction.[3]
Visualizing the SNAr Mechanism
Caption: Generalized addition-elimination mechanism for SNAr reactions.
Comparative Reactivity Data (Illustrative)
| Feature | 2-Chloro-5-(trifluoromethyl)phenylacetonitrile | 2-Bromo-5-(trifluoromethyl)phenylacetonitrile | Rationale |
| Expected Relative Rate | Faster | Slower | The higher electronegativity of chlorine stabilizes the Meisenheimer complex more effectively.[4][6] |
| Activation Energy (r.d.s) | Lower | Higher | Greater stabilization of the transition state by chlorine leads to a lower energy barrier for the initial nucleophilic attack. |
| Leaving Group Ability | Poorer | Better | The C-Br bond is weaker and bromide is a better leaving group, but this is not the rate-determining factor.[5] |
| Typical Reaction Conditions | Milder conditions may suffice | May require slightly more forcing conditions (higher temperature or longer reaction time) | Due to its higher intrinsic reactivity, the chloro-analog may reach completion more readily. |
Experimental Protocol: A Framework for Comparison
To empirically determine the relative reactivities, a competitive kinetic experiment or parallel reactions under strictly controlled conditions can be performed. The following protocol outlines a general procedure for comparing the rate of substitution with a common nucleophile, such as piperidine.
Materials:
-
2-Chloro-5-(trifluoromethyl)phenylacetonitrile
-
2-Bromo-5-(trifluoromethyl)phenylacetonitrile
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Reaction vials with magnetic stir bars
-
Heating block or oil bath
-
Gas chromatograph with a flame ionization detector (GC-FID)
Experimental Workflow:
Caption: Workflow for a competitive kinetic analysis.
Step-by-Step Methodology:
-
Preparation: In separate, oven-dried reaction vials, accurately weigh equimolar amounts of 2-chloro-5-(trifluoromethyl)phenylacetonitrile and 2-bromo-5-(trifluoromethyl)phenylacetonitrile.
-
Solvent and Standard: To each vial, add a precise volume of anhydrous DMF and the internal standard.
-
Temperature Control: Place the vials in a pre-heated heating block or oil bath set to the desired reaction temperature (e.g., 80 °C) and allow the solutions to equilibrate for 15 minutes with stirring.
-
Reaction Initiation: At time zero, add a measured excess (e.g., 5-10 equivalents) of piperidine to each vial simultaneously.
-
Sampling: At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing a small amount of dilute aqueous acid (e.g., 0.1 M HCl) to neutralize the piperidine and stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-FID. The use of an internal standard allows for accurate quantification of the starting materials and products.
-
Kinetic Analysis: Plot the concentration of each starting material against time. The initial slope of this plot will give the initial rate of reaction for each substrate, allowing for a direct comparison of their reactivities.
Concluding Remarks for the Practicing Scientist
While the better leaving group ability of bromide is a foundational concept in organic chemistry, the nuances of the SNAr mechanism dictate a different reactivity trend for electron-deficient aryl halides. For trifluoromethylphenylacetonitriles, the chloro-substituted analog is predicted to be the more reactive partner in SNAr reactions due to the superior ability of chlorine to stabilize the rate-determining Meisenheimer intermediate through its inductive effect. This theoretical understanding, when coupled with a robust experimental design as outlined above, empowers researchers to make informed decisions in the selection of starting materials, ultimately leading to more efficient and predictable synthetic outcomes.
References
- Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Nucleophilic Aromatic Substitution - Chemistry Steps.
- Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions - WuXi Biology.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC.
- 2-CHLORO-5-(TRIFLUOROMETHYL)PHENYLACETONITRILE 22902-88-1 wiki.
- 2-Bromo-5-(trifluoromethyl)phenylacetonitrile, 97%, Thermo Scientific 1g | Buy Online.
- Nucleophilic aromatic substitution - Wikipedia.
- Kinetics of the reaction between phenylacetonitrile and 2-chloro-5-nitro-1-(trifluoromethyl)benzene under phase-transfer catalysis conditions | The Journal of Organic Chemistry - ACS Publications.
- Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds | Request PDF - ResearchGate.
- Exploring the Synthesis and Reactivity of 2-Bromo-5-nitrobenzotrifluoride: A Chemical Intermediate Deep Dive - NINGBO INNO PHARMCHEM CO.,LTD..
- NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy.
- Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. savemyexams.com [savemyexams.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
